molecular formula C15H23NO4 B183359 (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol CAS No. 127559-33-5

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Cat. No.: B183359
CAS No.: 127559-33-5
M. Wt: 281.35 g/mol
InChI Key: MSIDLARYVJJEQY-CYBMUJFWSA-N
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Description

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIDLARYVJJEQY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453996
Record name (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120349-75-9
Record name (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (CAS: 127559-33-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a chiral building block crucial in pharmaceutical and peptide synthesis. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and discusses its applications in drug development.

Core Data Presentation

This compound, also known as Boc-D-Ser(Bzl)-ol, is a stable carbamate derivative widely used in organic synthesis.[1] Its key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 127559-33-5[2][3]
Molecular Formula C₁₅H₂₃NO₄[3]
Molecular Weight 281.35 g/mol [2][3]
Appearance White to off-white solid
Purity ≥98%[2]
Melting Point 66-69 °C
Optical Rotation [α]²⁰/D +14° (c=1 in chloroform)
Synonyms (R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol, N-Boc-D-serinol benzyl ether, Boc-D-Ser(Bzl)-ol[2]

Experimental Protocols

The primary application of this compound is as a chiral intermediate in the synthesis of more complex molecules. A common synthetic route to this compound involves the Boc protection of the corresponding amine, (R)-2-amino-3-benzyloxy-1-propanol.

Synthesis of this compound from (R)-2-amino-3-benzyloxy-1-propanol

This protocol details the protection of the amino group of (R)-2-amino-3-benzyloxy-1-propanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (R)-2-amino-3-benzyloxy-1-propanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle (if necessary)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-2-amino-3-benzyloxy-1-propanol in the chosen solvent (DCM or THF).

  • Addition of Base: Add triethylamine (approximately 1.2 equivalents) to the solution and stir.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in the same solvent to the reaction mixture. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Mandatory Visualizations

To illustrate the logical flow of the synthesis, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product Reactant1 (R)-2-amino-3-benzyloxy-1-propanol Mix Dissolve and Mix Reactant1->Mix Reactant2 Di-tert-butyl dicarbonate (Boc₂O) Reactant2->Mix Reactant3 Triethylamine (Base) Reactant3->Mix Reactant4 Solvent (DCM or THF) Reactant4->Mix Reaction Boc Protection Reaction (Room Temperature) Mix->Reaction Quench Quench with Water Reaction->Quench Extract Work-up & Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol Purify->Product

Caption: Workflow for the Synthesis of this compound.

Logical_Relationship Start Starting Material: (R)-2-amino-3-benzyloxy-1-propanol Protect Boc Protection of Amino Group Start->Protect Intermediate Target Compound: This compound Protect->Intermediate FurtherSynth Further Synthetic Steps Intermediate->FurtherSynth API Active Pharmaceutical Ingredient (API) FurtherSynth->API

Caption: Role of the target compound as a key intermediate in drug synthesis.

References

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

For researchers, scientists, and drug development professionals, precise molecular data is paramount. This document provides a detailed breakdown of the molecular weight for the chiral compound this compound.

Chemical Identity

This compound, a common intermediate in organic synthesis, is identified by the following:

  • CAS Number: 127559-33-5[1][2][3]

  • Molecular Formula: C₁₅H₂₃NO₄[3][4]

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The elemental composition of this compound is broken down in the table below.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1512.011[5][6][7]180.165
HydrogenH231.008[8][9][10]23.184
NitrogenN114.007[11][12][13]14.007
OxygenO415.999[14][15][16]63.996
Total 281.352

The calculated molecular weight is 281.352 g/mol . This value is consistent with commercially available product data, which lists the molecular weight as 281.35 g/mol [1][2][3].

Visualization of Elemental Composition

The following diagram illustrates the relationship between the constituent elements and the final molecular formula of the compound.

C Carbon (C) 15 atoms MF Molecular Formula C₁₅H₂₃NO₄ C->MF H Hydrogen (H) 23 atoms H->MF N Nitrogen (N) 1 atom N->MF O Oxygen (O) 4 atoms O->MF

References

An In-depth Technical Guide to the Physical Properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a chiral building block frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure consists of a propanol backbone with a benzyloxy group at the 3-position, a Boc-protected amine at the 2-position, and a primary alcohol at the 1-position. The "(R)" designation indicates the stereochemistry at the chiral center.

Data Presentation: Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueReference(s)
Molecular Weight 281.35 g/mol [1][2][3]
Melting Point 66-69 °C (lit.)[1]
Boiling Point Not available for this compound. The related compound, (R)-2-Amino-3-benzyloxy-1-propanol, has a reported boiling point of 307 °C (lit.).[4][5]
Density Not available for this compound. The related compound, (R)-2-Amino-3-benzyloxy-1-propanol, has a reported density of 1.1 ± 0.1 g/cm³.[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.
Optical Rotation [α]20/D +14° (c = 1 in chloroform)[1]
CAS Number 127559-33-5[1][2][6]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small amount of the crystalline this compound is finely powdered.

    • The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the closed end. The sample height should be approximately 2-3 mm.[7]

    • The packed capillary tube is placed into the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

    • For high accuracy, a preliminary, faster heating can be done to determine an approximate melting point, followed by a slower, more precise measurement.

2. Specific Rotation Measurement

Optical rotation is a critical property for chiral molecules, indicating the direction and magnitude to which a compound rotates plane-polarized light.

  • Apparatus: Polarimeter, sodium (Na) D-line lamp (589 nm), polarimeter cell (typically 1 dm), volumetric flask, analytical balance.

  • Procedure:

    • A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask. For the reported value, the concentration is 1 g/100 mL.

    • The polarimeter is calibrated using a blank solvent-filled cell.

    • The prepared solution is carefully transferred to the polarimeter cell, ensuring no air bubbles are present.[8]

    • The cell is placed in the polarimeter, and the temperature is allowed to equilibrate to 20 °C.

    • The observed angle of rotation (α) is measured. Multiple readings are taken and averaged for accuracy.[9]

    • The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.[10]

Visualizations

Logical Workflow for Chiral Synthesis

The following diagram illustrates a generalized workflow for the use of this compound as a chiral starting material in a multi-step synthesis.

G A (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol (Starting Material) B Chemical Transformation 1 (e.g., Oxidation, Esterification) A->B C Intermediate Product 1 B->C D Chemical Transformation 2 (e.g., Coupling Reaction) C->D E Intermediate Product 2 D->E F Final Deprotection/Modification E->F G Target Chiral Molecule (e.g., API) F->G H Purification (e.g., Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Caption: Synthetic pathway using the chiral building block.

Experimental Workflow for Physical Property Determination

This diagram outlines the sequential steps for the experimental determination of the physical properties of this compound.

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Optical Rotation Measurement A Obtain Pure Sample of (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol B Grind to a Fine Powder (for Melting Point) A->B C Prepare Solution of Known Concentration (for Optical Rotation) A->C D Pack Capillary Tube B->D G Calibrate Polarimeter C->G E Heat in Melting Point Apparatus D->E F Record Melting Range E->F H Fill Polarimeter Cell G->H I Measure Observed Rotation H->I J Calculate Specific Rotation I->J

Caption: Workflow for physical property analysis.

References

An In-depth Technical Guide on the Solubility of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a chiral building block frequently utilized in the synthesis of pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information and a detailed, generalized experimental protocol for its quantitative determination.

Introduction

This compound, also known as (R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol, is a protected amino alcohol. Its molecular structure, featuring a bulky Boc protecting group and a benzyl ether, significantly influences its solubility characteristics. Understanding its solubility is crucial for various applications, including reaction condition optimization, purification, and formulation development.

Chemical Structure:

  • Linear Formula: C₆H₅CH₂OCH₂CH[NHCO₂C(CH₃)₃]CH₂OH

  • Molecular Weight: 281.35 g/mol

  • CAS Number: 127559-33-5

Solubility Data

Solvent ClassSolventSolubilityReference(s)
Halogenated Chloroform, DichloromethaneSoluble[2]
Esters Ethyl AcetateSoluble[2]
Sulfoxides Dimethyl Sulfoxide (DMSO)Soluble[2]
Ketones AcetoneSoluble[2]
Aqueous WaterSparingly Soluble[3]
Alcohols Methanol, EthanolSoluble[3]

Note: The solubility of a related compound, N-Boc-O-Benzyl-D-serine, is described as sparingly soluble in water and soluble in organic solvents such as methanol and ethanol.[3] Due to the structural similarity, a similar trend can be expected for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the equilibrium solubility of this compound in various solvents. This method is adapted from standard laboratory practices for solubility assessment.[4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, isopropanol, DMSO, DMF)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected solvent to each vial. The presence of excess solid is essential to ensure a saturated solution is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

    • Filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis A Add excess solute to solvent in vials B Cap vials securely A->B C Agitate at constant temperature (24-48h) B->C D Settle excess solid C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify using HPLC or other method F->G H Calculate solubility G->H

Caption: A flowchart illustrating the key stages of the experimental protocol for determining the solubility of a compound.

References

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

This guide provides comprehensive safety and handling information for this compound (CAS No: 127559-33-5), a chiral building block commonly used in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is a laboratory chemical. While some suppliers indicate that based on available data, the classification criteria are not met, related compounds without the tert-butoxycarbonyl (Boc) protecting group, such as (R)-2-Amino-3-benzyloxy-1-propanol, are classified as causing severe skin burns and eye damage.[1][2] Therefore, a cautious approach to handling is imperative. General hazards for similar chemical structures include potential skin, eye, and respiratory irritation.[3][4]

GHS Hazard Summary (Based on Related Compounds)

Hazard Class Hazard Statement GHS Pictogram Signal Word
Skin Corrosion/Irritation H315: Causes skin irritation. H314: Causes severe skin burns and eye damage.[1][3] Corrosion Danger
Eye Damage/Irritation H319: Causes serious eye irritation. H314: Causes severe skin burns and eye damage.[1][3] Corrosion Danger
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[3] Exclamation Mark Warning

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[3] | Exclamation Mark | Warning |

Physical and Chemical Properties

Quantitative data for the target compound and its close analogs are summarized below. Note that properties can vary based on purity and supplier.

PropertyValueSource
Molecular Formula C₁₅H₂₃NO₄[5]
Molecular Weight 281.35 g/mol [5]
CAS Number 127559-33-5[5]
Appearance Light cream powder/solid[6]
Melting Point 34-37 °C (for (R)-2-Amino-3-benzyloxy-1-propanol)[2]
Boiling Point 307 °C (for (R)-2-Amino-3-benzyloxy-1-propanol)[2]
Density ~1.1 g/cm³ (for (R)-2-Amino-3-benzyloxy-1-propanol)[2]
Flash Point >230 °F (>110 °C) (for (R)-2-Amino-3-benzyloxy-1-propanol)[2]
Purity min 98%[7]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound.

3.1. Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling the compound:

  • Eye and Face Protection : Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][3]

  • Skin Protection : Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. Wear a lab coat or other protective clothing to prevent skin contact.[3][4]

  • Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[3][4]

3.2. Handling Procedures

  • Avoid all personal contact, including inhalation of dust or fumes.[3]

  • Use in a well-ventilated area or under a chemical fume hood.[4]

  • Avoid dust formation during handling.[6]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Keep containers securely sealed when not in use.[3][6]

3.3. Storage Conditions

  • Store in a dry, cool, and well-ventilated place.[4][6]

  • Keep the container tightly closed to prevent moisture contamination.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Storage & Disposal a Receive Chemical b Review SDS a->b c Don PPE (Goggles, Gloves, Lab Coat) b->c d Prepare Fume Hood c->d e Weigh Compound d->e f Perform Reaction/Use e->f g Clean Equipment f->g k Store Tightly Sealed f->k h Segregate Waste (Solid & Liquid) g->h i Doff PPE g->i l Dispose of Waste via Authorized Service h->l j Wash Hands i->j k->d Next Use

Caption: Safe handling workflow for laboratory chemicals.

Experimental Protocols: Emergency and Spill Response

4.1. First-Aid Measures

Should exposure occur, follow these procedures immediately:

  • Eye Contact : Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.[3]

  • Skin Contact : Take off all contaminated clothing immediately. Flush skin and hair with running water and soap if available for at least 15 minutes.[3][8] Seek medical attention if irritation develops or persists.[3]

  • Inhalation : Remove the person from the contaminated area to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9]

4.2. Spill Cleanup Protocol

In the event of a spill, adhere to the following cleanup procedure:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear full PPE, including respiratory protection if necessary.

  • For solid spills : Carefully sweep up, shovel up, or vacuum the material, avoiding dust generation.[3] Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[3]

  • For liquid spills/solutions : Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Wash the spill area thoroughly with large amounts of water, preventing runoff from entering drains.[3]

  • Dispose of contaminated material and cleaning supplies as hazardous waste according to local regulations.[3]

Caption: Logical flow of GHS hazard communication.

Fire-Fighting and Disposal Measures

5.1. Fire-Fighting Measures

  • The compound is not considered a significant fire risk but may burn.[3]

  • Suitable Extinguishing Media : Use extinguishing media suitable for the surrounding fire, such as water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3][8]

  • Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[6]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.

5.2. Disposal Considerations Dispose of contents and containers in accordance with local, regional, and national regulations.[3] The material should be disposed of at an authorized hazardous or special waste collection point.[3] Do not allow the product to enter drains or waterways.[3]

Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data for this compound and its analogs. It is not a substitute for a formal risk assessment. Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling any chemical.

References

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chiral building block in synthetic organic chemistry and drug development. This document details its chemical structure, physicochemical properties, and its role in the synthesis of complex molecules.

Chemical Identity and Structure

This compound is a chiral compound widely utilized in the synthesis of pharmaceuticals. Its structure incorporates a benzyl ether, a Boc-protected amine, and a primary alcohol functional group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Nametert-butyl (R)-(1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate
Synonym(R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol[1]
CAS Number127559-33-5[1][2][3]
Molecular FormulaC₁₅H₂₃NO₄[2][3]
Linear FormulaC₆H₅CH₂OCH₂CH[NHCO₂C(CH₃)₃]CH₂OH[1]
SMILES StringCC(C)(C)OC(=O)N--INVALID-LINK--COCc1ccccc1[1]
InChI KeyMSIDLARYVJJEQY-CYBMUJFWSA-N[1]

Below is a 2D representation of the chemical structure.

A 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight281.35 g/mol [1][2]
Melting Point66-69 °C
Optical Activity[α]20/D +14°, c = 1 in chloroform
Purity≥98%[1]
AppearanceNot specified
Storage Class11 - Combustible Solids

Role in Pharmaceutical Synthesis

This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific nature is essential for producing enantiomerically pure target molecules.

Notably, it is a cornerstone in the creation of beta-amino alcohols and 15-membered macrolide antibiotics, which are vital for treating conditions ranging from heart disease to respiratory infections.[4] The efficacy and safety of the final drug products are directly dependent on the quality and purity of such chiral raw materials.[4]

The diagram below illustrates the logical relationship of this compound as a building block in pharmaceutical synthesis.

logical_relationship A This compound (Chiral Building Block) B Stereospecific Synthesis A->B C Beta-amino alcohols B->C D Macrolide antibiotics B->D E Active Pharmaceutical Ingredients (APIs) C->E D->E

Role as a chiral intermediate in pharmaceutical synthesis.

Experimental Protocols

A synthetic precursor, 3-Benzyloxy-1-propanol, can be synthesized from 1,3-propanediol and benzyl bromide.

Synthesis of 3-Benzyloxy-1-propanol:

  • A solution of 1,3-propanediol (0.5 moles) and benzyl bromide (0.5 moles) in dry tetrahydrofuran (500 mL) is cooled to 0°C.[6]

  • Potassium-t-butoxide (0.5 moles) is added in portions, maintaining the temperature below 20°C.[6]

  • The mixture is stirred at room temperature overnight.[6]

  • The reaction mixture is then poured into 2N HCl and water.[6]

  • After saturation with NaCl, the mixture is extracted with ether.[6]

  • The organic phase is washed, dried, and evaporated to yield an oil.[6]

  • The crude product is purified by distillation to give pure 3-Benzyloxy-1-propanol.[6]

The workflow for this precursor synthesis is outlined below.

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 1,3-Propanediol D Reaction in dry THF at 0-20°C A->D B Benzyl Bromide B->D C Potassium-t-butoxide C->D E Overnight Stirring D->E F Work-up (Acid Quench, Extraction) E->F G Purification (Distillation) F->G H 3-Benzyloxy-1-propanol G->H

Synthesis workflow for the precursor 3-Benzyloxy-1-propanol.

Safety Information

For research and laboratory use only. This compound is not intended for diagnostic or therapeutic use.[2][7] It is classified as a combustible solid. Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for rigorous, peer-reviewed research and experimental validation.

References

In-Depth Technical Guide: Spectroscopic Data for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a chiral building block essential in the synthesis of various pharmaceutical compounds. This document details the expected spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

This compound , also known as Boc-O-benzyl-D-serinol, is a valuable intermediate due to its defined stereochemistry and the presence of orthogonally protected functional groups—a Boc-protected amine and a primary alcohol, with a benzyl-protected primary alcohol at the other end of the propane backbone. This structure allows for selective chemical transformations, making it a key component in the synthesis of complex molecules such as enzyme inhibitors and chiral ligands.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled based on the analysis of its constituent functional groups and comparison with structurally related molecules.

¹H NMR (Proton NMR) Data

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.25m5HAr-H
~5.10d1HNH
~4.50s2HPh-CH ₂-O
~3.85m1HCH -NHBoc
~3.70 - 3.50m4HCH ₂-OH and O-CH ₂-CH
~2.50br s1HOH
1.45s9HC(CH ₃)₃
¹³C NMR (Carbon NMR) Data

Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~156.0C =O (Boc)
~138.0Ar-C (quaternary)
~128.4Ar-C H
~127.7Ar-C H
~127.6Ar-C H
~79.5C (CH₃)₃
~73.3Ph-C H₂-O
~71.0O-C H₂-CH
~64.0C H₂-OH
~53.0C H-NHBoc
~28.3C(C H₃)₃
IR (Infrared) Spectroscopy Data

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3350MediumN-H stretch (amine)
~3050WeakC-H stretch (aromatic)
~2975, 2870MediumC-H stretch (aliphatic)
~1690StrongC=O stretch (Boc carbamate)
~1520StrongN-H bend (amide II)
~1170StrongC-O stretch (carbamate)
~1100StrongC-O stretch (ether and alcohol)
~740, 700StrongC-H bend (aromatic)
Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Data (ESI+)

m/zAssignment
282.17[M+H]⁺
226.11[M - C₄H₉O]⁺
182.12[M - Boc+H]⁺
91.05[C₇H₇]⁺ (benzyl fragment)
57.07[C₄H₉]⁺ (tert-butyl fragment)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding (S)-enantiomer and involves the reduction of N-Boc-O-benzyl-D-serine.

Materials:

  • N-Boc-O-benzyl-D-serine

  • Ethyl chloroformate

  • N-Methylmorpholine (NMM)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of the Carboxylic Acid: To a solution of N-Boc-O-benzyl-D-serine in anhydrous THF at -15°C under an inert atmosphere, add N-methylmorpholine followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at this temperature for 30 minutes.

  • Reduction: In a separate flask, dissolve sodium borohydride in water and cool to 0°C. Add this solution to the activated amino acid solution at -15°C.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start N-Boc-O-benzyl-D-serine activation Activation with Ethyl Chloroformate/NMM start->activation THF, -15°C reduction Reduction with NaBH₄ activation->reduction THF/H₂O product (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol reduction->product workup Aqueous Work-up (NH₄Cl, EtOAc) product->workup drying Drying (MgSO₄) workup->drying chromatography Flash Chromatography drying->chromatography final_product Pure Product chromatography->final_product

Caption: Synthesis and Purification Workflow.

This guide provides essential spectroscopic data and experimental protocols for this compound, serving as a valuable resource for professionals in drug development and chemical research. The provided data and methodologies are foundational for the quality control and characterization of this important chiral building block.

An In-depth Technical Guide to the 1H NMR Spectrum of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral building block, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol. This compound is of significant interest in synthetic organic chemistry and drug development due to its versatile functionalities, incorporating a primary alcohol, a Boc-protected amine, and a benzyl ether. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of a publicly archived ¹H NMR spectrum for this specific molecule, the following data table presents a predicted spectrum based on the analysis of structurally similar compounds and established chemical shift principles. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). The spectrum is assumed to be recorded in deuterated chloroform (CDCl₃), a common solvent for this type of molecule.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl (C₆H₅)7.25-7.40Multiplet-5H
Benzyl CH₂ (C₆H₅CH ₂)4.55Singlet-2H
CH-N3.85-3.95Multiplet-1H
CH₂-O-Bn3.60-3.70Multiplet-2H
CH₂-OH3.50-3.60Multiplet-2H
NH (Boc)5.10-5.20Broad Singlet-1H
OH2.0-2.5Broad Singlet-1H
Boc (C(CH₃)₃)1.45Singlet-9H

Structural and Spectral Correlations

The chemical structure of this compound directly influences its ¹H NMR spectrum. The following diagram illustrates the key proton environments and their expected correlations.

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (300-500 MHz Spectrometer):

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals, particularly the Boc group protons.

  • Number of Scans (NS): 8-16 scans are generally adequate for a sample of this concentration.

  • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

  • Transmitter Frequency Offset (O1p): Centered around 6-7 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals. The integral of the Boc protons (9H) can be used as a reference for the integration of other signals.

  • Perform peak picking to determine the chemical shifts of all signals.

  • Analyze the splitting patterns to determine the coupling constants (J-values).

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical progression.

G start Acquire ¹H NMR Spectrum process Process Data (FT, Phasing, Baseline Correction) start->process calibrate Calibrate to TMS (0.00 ppm) process->calibrate integrate Integrate Signals calibrate->integrate assign_boc Assign Boc Signal (~1.45 ppm, 9H) integrate->assign_boc assign_arom Assign Aromatic Signals (~7.3 ppm, 5H) assign_boc->assign_arom assign_benzyl Assign Benzyl CH₂ (~4.55 ppm, 2H) assign_arom->assign_benzyl assign_backbone Assign Propanol Backbone (CH, CH₂, CH₂) assign_benzyl->assign_backbone assign_nh_oh Assign Exchangeable Protons (NH, OH) assign_backbone->assign_nh_oh confirm Confirm Structure assign_nh_oh->confirm

Caption: Workflow for ¹H NMR spectral analysis and structural confirmation.

This guide provides a comprehensive overview of the ¹H NMR characteristics of this compound. By following the outlined experimental protocol and data analysis workflow, researchers can confidently identify and characterize this important synthetic intermediate.

An In-depth Technical Guide to the Purity Analysis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical and chemical purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the analytical methodologies employed to assess the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, data presentation in structured tables, and workflow visualizations are provided to assist researchers in implementing robust quality control measures.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is extensively utilized in peptide synthesis and medicinal chemistry due to its stability and ease of removal under specific conditions. This compound, a derivative of the amino acid serine, contains a chiral center, making the control of its enantiomeric purity a critical aspect of quality control. The presence of the undesired (S)-enantiomer can lead to significant differences in biological activity and potential off-target effects. This guide outlines the key analytical techniques for the comprehensive purity assessment of this intermediate.

Analytical Methodologies

A multi-pronged approach is necessary for the complete purity characterization of this compound, encompassing the determination of chemical purity, enantiomeric excess, and structural integrity.

High-Performance Liquid Chromatography (HPLC) for Chemical and Chiral Purity

HPLC is a cornerstone technique for assessing both chemical and chiral purity. For chemical purity, a reversed-phase method is typically employed, while chiral HPLC is essential for quantifying the enantiomeric excess.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase (e.g., 1 mg/mL) hplc Inject onto HPLC system prep->hplc rp_hplc Reversed-Phase HPLC (Chemical Purity) hplc->rp_hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) hplc->chiral_hplc data Integrate peak areas rp_hplc->data chiral_hplc->data calc_purity Calculate % Purity data->calc_purity calc_ee Calculate % Enantiomeric Excess data->calc_ee

Caption: Workflow for HPLC purity and enantiomeric excess analysis.

Experimental Protocol: Reversed-Phase HPLC for Chemical Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series), is often effective for Boc-protected amino alcohols.[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Analysis Summary

ParameterMethodTypical Specification
Chemical PurityReversed-Phase HPLC≥ 98.0%
Enantiomeric Excess (ee)Chiral HPLC≥ 99.0%
Specific RotationPolarimetry+14° (c=1 in chloroform)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Workflow for NMR Analysis

prep Dissolve sample (5-10 mg) in deuterated solvent (e.g., CDCl₃) transfer Transfer to NMR tube prep->transfer acquire Acquire ¹H and ¹³C NMR spectra transfer->acquire process Process spectra (Fourier transform, phase correction) acquire->process analyze Analyze chemical shifts, integration, and coupling patterns process->analyze confirm Confirm structure and assess purity from residual solvents analyze->confirm

Caption: General workflow for NMR spectroscopic analysis.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).

  • ¹H NMR Acquisition: Standard parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled experiment with an adequate number of scans.

  • Data Processing: Standard Fourier transformation, phase correction, and baseline correction.

Data Presentation: Expected NMR Signals

Group¹H Chemical Shift (ppm, CDCl₃)¹³C Chemical Shift (ppm, CDCl₃)
Boc (tert-butyl)~1.4 (s, 9H)~28.4 (3C), ~79.5 (1C)
-CH₂OH~3.5-3.7 (m, 2H)~64.0
-CH(NHBoc)-~3.8-4.0 (m, 1H)~52.0
-CH₂OBn~3.4-3.6 (m, 2H)~72.0
-CH₂-Ph~4.5 (s, 2H)~73.3
Aromatic (Ph)~7.2-7.4 (m, 5H)~127.7, ~127.9, ~128.4, ~137.8
-NH-~5.0-5.2 (br s, 1H)N/A
-OHVariable (broad singlet)N/A

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a highly sensitive technique for the detection and identification of volatile impurities. Due to the low volatility of the target compound, derivatization is typically required.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: The hydroxyl and amino groups can be derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[3]

    • Dry a small amount of the sample (e.g., 1 mg) under vacuum or with a stream of inert gas.

    • Add the silylating reagent and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 60-100 °C) for a specified time to ensure complete derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split/splitless.

  • Oven Program: A temperature gradient suitable for separating the derivatized compound from potential impurities.

  • MS Detection: Electron ionization (EI) with a full scan to identify unknown impurities.

Summary of Purity Analysis

The comprehensive purity analysis of this compound requires the integration of multiple analytical techniques.

Logical Relationship of Purity Analysis Techniques

cluster_Purity Purity Assessment cluster_Techniques Analytical Techniques Compound (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol Chemical Chemical Purity Compound->Chemical Chiral Chiral Purity (Enantiomeric Excess) Compound->Chiral Structural Structural Integrity Compound->Structural Volatile Volatile Impurities Compound->Volatile HPLC Reversed-Phase HPLC Chemical->HPLC Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC NMR ¹H & ¹³C NMR Structural->NMR GCMS GC-MS (with derivatization) Volatile->GCMS

References

A Technical Guide to (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol , a chiral building block of significant interest in medicinal chemistry, serves as a valuable precursor in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). Its stereodefined structure, featuring a protected amine and a primary alcohol, makes it a versatile synthon for the introduction of a chiral amino alcohol moiety. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a detailed synthetic protocol, and its potential applications in drug discovery.

Commercial Availability and Supplier Specifications

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is available from several commercial suppliers, with purity levels typically at or above 98%. The following table summarizes the key specifications from prominent vendors to facilitate direct comparison for procurement purposes.

PropertySigma-AldrichAmerigo ScientificSanta Cruz Biotechnology
Product Number 473766CBB1123413sc-261845
Purity 98%98%-
CAS Number 127559-33-5127559-33-5127559-33-5
Molecular Formula C₁₅H₂₃NO₄C₁₅H₂₃NO₄C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol 281.35 g/mol 281.35 g/mol
Melting Point 66-69 °C (lit.)[1]--
Optical Activity [α]²⁰/D +14°, c = 1 in chloroform[1]--
Appearance ---
Storage Temperature ---

Synthesis and Purification: A Detailed Experimental Protocol

The synthesis of this compound can be achieved from the readily available chiral starting material, D-serine. The synthetic strategy involves three key steps: N-terminal protection of the amino group, benzylation of the side-chain hydroxyl group, and subsequent reduction of the carboxylic acid to the primary alcohol.

Experimental Workflow

Synthesis_Workflow D_Serine D-Serine N_Boc_D_Serine N-Boc-D-Serine D_Serine->N_Boc_D_Serine Boc₂O, Base N_Boc_O_Benzyl_D_Serine N-Boc-O-Benzyl-D-Serine N_Boc_D_Serine->N_Boc_O_Benzyl_D_Serine BnBr, Base Target_Compound (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol N_Boc_O_Benzyl_D_Serine->Target_Compound Reducing Agent

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-Boc-D-serine

Materials:

  • D-serine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Water

  • 1,4-Dioxane (optional)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of D-serine (1 equivalent) and NaOH (1.2 equivalents) in water, add di-tert-butyl dicarbonate (1.2 equivalents). The reaction can also be performed in a mixture of water and 1,4-dioxane.[2]

  • Stir the reaction mixture at room temperature for 16-20 hours or at 50°C for 1-2 hours until the reaction is complete, as monitored by TLC.[2]

  • Once the reaction is complete, wash the aqueous mixture with ethyl acetate to remove any unreacted Boc₂O.[2]

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with cold 3N HCl.

  • Extract the product, N-Boc-D-serine, with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of N-Boc-O-benzyl-D-serine

Materials:

  • N-Boc-D-serine

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Aqueous lithium bromide (LiBr) (for workup with Cs₂CO₃)

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a stirred solution of N-Boc-D-serine (1 equivalent) in anhydrous DMF, add cesium carbonate (1.05 equivalents) and stir for 30 minutes at room temperature.[3] Alternatively, sodium hydride can be used as the base.

  • Add benzyl bromide (1.2 equivalents) to the reaction mixture and stir for 12 hours at room temperature.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous lithium bromide, aqueous sodium bicarbonate, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-O-benzyl-D-serine.

Step 3: Reduction of N-Boc-O-benzyl-D-serine to this compound

Materials:

  • N-Boc-O-benzyl-D-serine

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂) or Iodine (I₂) (as a Lewis acid)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve N-Boc-O-benzyl-D-serine (1 equivalent) in anhydrous THF and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution.

  • Slowly add a Lewis acid such as boron trifluoride etherate (1.5-2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of methanol at 0°C.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel.[4]

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent for chromatography.[4]

  • Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

  • Loading and Elution: Load the sample onto the column and elute with the chosen solvent system.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Applications in Drug Discovery and Development

Chiral amino alcohols are crucial structural motifs found in a wide array of biologically active compounds and are pivotal building blocks in the pharmaceutical industry.[5] Their stereochemistry often dictates their biological function, making the enantioselective synthesis of these compounds a significant area of research in drug development.[5]

This compound, with its defined stereochemistry, serves as a valuable precursor for the synthesis of:

  • Chiral Ligands: The amino alcohol functionality can be used to create chiral ligands for asymmetric catalysis, enabling the stereoselective synthesis of other drug candidates.[]

  • Peptidomimetics: As a protected amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and biological activity.

  • Complex Natural Product Analogs: It serves as a key fragment in the total synthesis of complex natural products and their analogs with potential therapeutic properties.

Signaling Pathway Involvement: A Hypothetical Perspective

Currently, there is no publicly available scientific literature that directly implicates this compound in any specific biological signaling pathway. As a chiral building block, its primary role is in the synthesis of more complex, biologically active molecules. The final compound, which incorporates this moiety, would be responsible for any interaction with signaling pathways.

To illustrate a potential application, the following diagram depicts a hypothetical scenario where a drug molecule, synthesized using this chiral amino alcohol, acts as an inhibitor of a kinase signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Binds Drug Drug Molecule (Synthesized from chiral amino alcohol) Drug->Kinase1 Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug molecule.

In this illustrative pathway, the drug molecule, potentially synthesized using this compound as a key chiral component, could be designed to specifically bind to and inhibit the activity of a kinase, thereby blocking downstream signaling and cellular responses like proliferation and survival. This is a common strategy in the development of targeted cancer therapies.

Conclusion

This compound is a commercially available and synthetically accessible chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. While its direct involvement in signaling pathways is not documented, its utility as a precursor for targeted therapeutics underscores its importance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational resource for the procurement, synthesis, and strategic application of this valuable chiral intermediate.

References

Methodological & Application

Application Notes: Synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a chiral building block of significant interest in medicinal chemistry and the synthesis of complex organic molecules. Its protected functional groups—a Boc-protected amine, a benzyl-protected primary alcohol, and a free primary alcohol—allow for selective chemical transformations, making it a valuable intermediate in the development of novel therapeutics. This application note provides a detailed, three-step protocol for the synthesis of this compound starting from the commercially available chiral amino acid, (R)-Serine. The described methodology is robust, scalable, and yields the target compound with high purity.

Overall Reaction Scheme

The synthesis proceeds through three key transformations:

  • N-Boc Protection: The amino group of (R)-Serine is protected using di-tert-butyl dicarbonate ((Boc)₂O).

  • O-Benzylation: The hydroxyl group is protected as a benzyl ether using benzyl bromide (BnBr).

  • Carboxylic Acid Reduction: The carboxylic acid is converted to its methyl ester and subsequently reduced to a primary alcohol using lithium borohydride (LiBH₄).

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsSolventReaction Time (h)Yield (%)
1N-Boc Protection(R)-Serine(Boc)₂O, NaOH1,4-Dioxane/H₂O24~94%[1]
2O-BenzylationN-Boc-(R)-SerineNaH, Benzyl BromideDMF12High
3Esterification & ReductionN-Boc-O-benzyl-(R)-SerineCH₃I, K₂CO₃; then LiBH₄DMF; then THF/H₂O2 & 12High

Experimental Protocols

Step 1: Synthesis of N-Boc-(R)-Serine

Materials:

  • (R)-Serine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • 1M Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve (R)-Serine (1.0 eq) in a 1:2 mixture of 1M aqueous NaOH (1.0 eq) and 1,4-dioxane.

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • After 24 hours, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Wash the remaining aqueous layer with diethyl ether (2 x volume of aqueous layer).

  • Acidify the aqueous layer to a pH of 2-3 with 1M H₂SO₄.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-Serine as a sticky oil.[1]

Step 2: Synthesis of N-Boc-O-benzyl-(R)-Serine

Materials:

  • N-Boc-(R)-Serine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve N-Boc-(R)-Serine (1.0 eq) in anhydrous DMF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise, ensuring the temperature remains at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-O-benzyl-(R)-Serine.[1]

Step 3: Synthesis of this compound

Materials:

  • N-Boc-O-benzyl-(R)-Serine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Lithium borohydride (LiBH₄)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Esterification

  • Dissolve N-Boc-O-benzyl-(R)-Serine (1.0 eq) in anhydrous DMF.

  • Add solid potassium carbonate (1.1 eq) to the solution.

  • Add methyl iodide (2.0 eq) and stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete formation of the methyl ester.[2]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude N-Boc-O-benzyl-(R)-Serine methyl ester. This is typically used in the next step without further purification.

Part B: Reduction

  • Dissolve the crude methyl ester from Part A in a mixture of anhydrous THF and water.

  • Cool the solution to 0°C.

  • Add lithium borohydride (1.5 eq) portion-wise. Lithium borohydride is effective for the selective reduction of esters.[3]

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 12 hours.

  • Cool the reaction to 0°C and quench by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound as a white solid.

Visualizations

Synthesis_Workflow Start (R)-Serine Step1_reagents (Boc)₂O, NaOH 1,4-Dioxane/H₂O Start->Step1_reagents Intermediate1 N-Boc-(R)-Serine Step1_reagents->Intermediate1 Step 1: N-Boc Protection Step2_reagents NaH, Benzyl Bromide DMF Intermediate1->Step2_reagents Intermediate2 N-Boc-O-benzyl-(R)-Serine Step2_reagents->Intermediate2 Step 2: O-Benzylation Step3_reagents 1. CH₃I, K₂CO₃ 2. LiBH₄, THF/H₂O Intermediate2->Step3_reagents FinalProduct (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol Step3_reagents->FinalProduct Step 3: Reduction

References

Applications of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a valuable and versatile chiral building block in organic synthesis, prized for its role in the stereoselective construction of complex molecules. Its pre-defined stereochemistry at the C2 position, coupled with the presence of three distinct functional groups—a primary alcohol, a Boc-protected amine, and a benzyl-protected ether—makes it an ideal starting material for the synthesis of a wide array of chiral compounds, particularly those with applications in medicinal chemistry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this chiral synthon.

Synthesis of Chiral Aldehydes: The Gateway to Further Functionalization

A primary application of this compound is its oxidation to the corresponding chiral aldehyde, (R)-2-(Boc-amino)-3-(benzyloxy)propanal , also known as (R)-Boc-serinal benzyl ether. This aldehyde is a crucial intermediate that can undergo a variety of subsequent transformations, including olefination, reduction, and addition reactions, to introduce further complexity and build diverse molecular scaffolds.

Two of the most common and effective methods for this oxidation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions, which are crucial for preventing epimerization of the sensitive chiral center alpha to the newly formed carbonyl group.

Experimental Protocols:

Protocol 1.1: Swern Oxidation of this compound

This protocol is adapted from procedures for the Swern oxidation of similar sensitive alcohols.[1]

Reaction Scheme:

G start (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol reagents 1. (COCl)2, DMSO, CH2Cl2, -78 °C 2. Et3N product (R)-2-(Boc-amino)-3- (benzyloxy)propanal reagents->product Swern Oxidation

Caption: Swern Oxidation of the chiral alcohol.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution.

  • In a separate flask, dissolve dimethyl sulfoxide (3.0 equivalents) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ and add it slowly to the reaction mixture. Stir for 1.5 hours at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the mixture. The reaction is typically complete after this addition.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 1.2: Dess-Martin Periodinane (DMP) Oxidation of this compound

The Dess-Martin oxidation offers a milder and often more convenient alternative to the Swern oxidation, avoiding the use of cryogenic temperatures for the entire duration of the reaction and the production of foul-smelling dimethyl sulfide.[2][3][4][5]

Reaction Scheme:

G start (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol reagents Dess-Martin Periodinane CH2Cl2, rt product (R)-2-(Boc-amino)-3- (benzyloxy)propanal reagents->product DMP Oxidation

Caption: Dess-Martin Oxidation of the chiral alcohol.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • To a round-bottom flask containing a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add Dess-Martin Periodinane (1.5 equivalents) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by the addition of a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by flash column chromatography.

Oxidation MethodTypical YieldKey AdvantagesKey Disadvantages
Swern Oxidation >90%High yields, reliable for sensitive substrates.Requires cryogenic temperatures, produces dimethyl sulfide.
DMP Oxidation >90%Mild conditions (room temp), simple workup.Reagent can be explosive if impure, relatively expensive.

Synthesis of Chiral Aziridines

Chiral aziridines are highly valuable synthetic intermediates, serving as precursors to a variety of nitrogen-containing compounds, including amino alcohols, diamines, and unnatural amino acids. This compound can be converted to a chiral aziridine through a multi-step sequence involving activation of the primary alcohol and subsequent intramolecular cyclization.

Workflow for Chiral Aziridine Synthesis:

G A (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol B Activation of Primary Alcohol (e.g., Tosylation or Mesylation) A->B C Intramolecular Cyclization (Base-mediated) B->C D Chiral N-Boc-aziridine-2-methanol derivative C->D

Caption: General workflow for aziridine synthesis.

Elongation of the Carbon Chain via Wittig Reaction

The chiral aldehyde, (R)-2-(Boc-amino)-3-(benzyloxy)propanal, is an excellent substrate for the Wittig reaction, allowing for the stereoselective formation of alkenes. This provides a powerful method for extending the carbon chain and introducing new functional groups.

Protocol 3.1: Wittig Olefination of (R)-2-(Boc-amino)-3-(benzyloxy)propanal

This protocol is a general procedure for the Wittig reaction.[1][3][6][7]

Reaction Scheme:

G aldehyde (R)-2-(Boc-amino)-3- (benzyloxy)propanal ylide Ph3P=CHR (Wittig Ylide) product (R)-alkene derivative ylide->product Wittig Reaction G start (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol aldehyde (R)-2-(Boc-amino)-3- (benzyloxy)propanal start->aldehyde Oxidation epoxide Chiral Epoxide aldehyde->epoxide Further Transformation isostere Hydroxyethylamine Isostere Core epoxide->isostere Ring Opening inhibitor HIV Protease Inhibitor (e.g., Saquinavir Core) isostere->inhibitor Peptide Coupling & Elaboration

References

Application Notes and Protocols: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a valuable and versatile chiral building block widely employed in the stereoselective synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. Its inherent chirality, derived from the (R)-configuration at the C2 position, coupled with the presence of three distinct functional groups—a primary alcohol, a Boc-protected amine, and a benzyloxy ether—makes it an ideal starting material for the synthesis of a variety of chiral intermediates.

This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, focusing on its conversion to chiral aldehydes and subsequent diastereoselective reactions to form vicinal amino alcohols. These motifs are central to the structure of numerous bioactive compounds, including protease inhibitors and other therapeutics.

Key Applications:

  • Synthesis of Chiral α-Amino Aldehydes: The primary alcohol functionality can be selectively oxidized to an aldehyde, providing a key chiral intermediate that can undergo a variety of subsequent C-C bond-forming reactions.

  • Preparation of Chiral Vicinal Amino Alcohols: The chiral aldehyde derived from this compound can be reacted with organometallic reagents in a diastereoselective manner to generate vicinal amino alcohols with high stereochemical purity.

  • Precursor to Chiral Aziridines and Oxazolidinones: The amino alcohol moiety serves as a precursor for the synthesis of other important chiral building blocks like N-Boc-aziridines and oxazolidinones, which are themselves versatile intermediates in organic synthesis.

Data Presentation: Synthesis of a Vicinal Amino Alcohol Intermediate

The following table outlines the key steps and expected outcomes for the synthesis of a (2R,3S)-3-(tert-butoxycarbonylamino)-1-benzyloxy-4-phenylbutan-2-ol, a key structural motif found in several HIV protease inhibitors, starting from this compound.

StepReactionKey Reagents & ConditionsProductExpected Yield (%)Diastereomeric Ratio (d.r.)
1Swern OxidationOxalyl chloride, DMSO, Et3N, CH2Cl2, -78 °C(R)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate85-95N/A
2Grignard AdditionPhenylmagnesium bromide (PhMgBr), THF, -78 °C to rt(2R,3S)-3-(tert-butoxycarbonylamino)-1-benzyloxy-4-phenylbutan-2-ol70-85>95:5 (syn:anti)

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous CH2Cl2 at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., argon or nitrogen), add a solution of DMSO (2.4 eq.) in anhydrous CH2Cl2 dropwise, maintaining the temperature below -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous CH2Cl2 dropwise, ensuring the internal temperature does not exceed -65 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, and allow the reaction mixture to warm slowly to room temperature over 1-2 hours.

  • Quench the reaction with the addition of water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude aldehyde, (R)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate.

  • The crude aldehyde is typically used in the next step without further purification.

Protocol 2: Diastereoselective Grignard Addition to (R)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate

This protocol describes the stereoselective addition of a Grignard reagent to the chiral aldehyde to form a vicinal amino alcohol.

Materials:

  • Crude (R)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate from Protocol 1

  • Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the crude aldehyde from the previous step in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add the phenylmagnesium bromide solution (1.5 eq.) dropwise to the stirred solution of the aldehyde, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired (2R,3S)-3-(tert-butoxycarbonylamino)-1-benzyloxy-4-phenylbutan-2-ol.

  • Characterize the product by NMR and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: C-C Bond Formation start (R)-(+)-3-Benzyloxy- 2-(Boc-amino)-1-propanol oxidation Swern Oxidation start->oxidation Oxalyl chloride, DMSO, Et3N, -78 °C aldehyde (R)-tert-butyl (1-(benzyloxy)- 3-oxopropan-2-yl)carbamate oxidation->aldehyde grignard Grignard Addition (PhMgBr) aldehyde->grignard THF, -78 °C to rt product (2R,3S)-3-(Boc-amino)-1-benzyloxy- 4-phenylbutan-2-ol grignard->product

Caption: Synthetic workflow for a vicinal amino alcohol.

Logical_Relationship A Chiral Building Block This compound B Key Chiral Intermediate (R)-α-Amino Aldehyde A->B Selective Oxidation C Target Molecule Chiral Vicinal Amino Alcohol B->C Stereoselective Addition D Pharmaceuticals (e.g., Protease Inhibitors) C->D Further Elaboration

Caption: Role in pharmaceutical synthesis.

Application Notes and Protocols: Reaction of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of peptide chemistry and drug discovery. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for its incorporation into larger molecules through various chemical transformations. These application notes provide detailed protocols for two key reactions involving this reagent: its conversion to a versatile aldehyde for peptide synthesis and its direct coupling with N-protected amino acids via esterification.

Core Applications

The primary applications of this compound in the context of amino acid chemistry are:

  • Synthesis of (R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanal: The primary alcohol is oxidized to the corresponding aldehyde. This aldehyde is a crucial intermediate for the synthesis of peptide aldehydes, which are potent inhibitors of various proteases and have significant applications in biochemistry and medicinal chemistry.[1][2]

  • Esterification with N-Protected Amino Acids: The primary alcohol can be esterified with the carboxyl group of an N-protected amino acid. This reaction creates a stable ester linkage and is a key step in the synthesis of depsipeptides and other complex molecules where a modified amino acid C-terminus is required.

Application 1: Synthesis of (R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanal

This protocol details the oxidation of the primary alcohol of this compound to the corresponding aldehyde using Dess-Martin periodinane (DMP), a mild and efficient oxidizing agent that minimizes the risk of racemization.[1]

Experimental Protocol: Dess-Martin Oxidation

Materials:

  • This compound (CAS 127559-33-5)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) to the cooled solution in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent in vacuo to yield the crude (R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanal.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Expected Outcome:

This racemization-free oxidation yields the desired amino aldehyde, which is a direct precursor for solid-phase peptide aldehyde synthesis.[1] The aldehyde is typically used immediately in the next synthetic step due to its potential instability.

Workflow for Peptide Aldehyde Synthesis

G cluster_oxidation Oxidation cluster_spps Solid-Phase Peptide Synthesis Amino_Alcohol (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol Aldehyde (R)-3-(Benzyloxy)-2- ((tert-butoxycarbonyl)amino)propanal Amino_Alcohol->Aldehyde Dess-Martin Periodinane Immobilization Oxazolidine Formation on Resin Aldehyde->Immobilization Coupling Resin Threonyl Resin Resin->Immobilization Peptide_Synthesis Fmoc-based Peptide Elongation Immobilization->Peptide_Synthesis Cleavage Peptide Aldehyde Cleavage Peptide_Synthesis->Cleavage

Caption: Workflow for the synthesis of peptide aldehydes.

Application 2: Esterification with N-Protected Amino Acids via Mitsunobu Reaction

The direct coupling of this compound with an N-protected amino acid can be effectively achieved through a Mitsunobu reaction. This reaction facilitates the formation of an ester bond under mild conditions with complete inversion of configuration at the alcohol's stereocenter, although in this case, the primary alcohol is achiral.

Experimental Protocol: Mitsunobu Esterification

Materials:

  • This compound (1.0 eq)

  • N-Boc protected amino acid (e.g., Boc-Gly-OH, Boc-Ala-OH) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the N-Boc protected amino acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change is typically observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature. Stir for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate as by-products. Purify the desired ester by flash column chromatography on silica gel.

Quantitative Data (Exemplary)

While specific data for the reaction of this compound is not extensively published, Mitsunobu esterifications of primary alcohols with N-Boc amino acids typically proceed with good to excellent yields.

N-Boc Amino AcidAlcohol SubstrateCoupling MethodTypical Yield (%)
Boc-AlaninePrimary AlcoholMitsunobu75 - 90
Boc-LeucinePrimary AlcoholMitsunobu80 - 95
Boc-PhenylalaninePrimary AlcoholMitsunobu78 - 92

Note: These are representative yields for Mitsunobu reactions with primary alcohols and may vary based on the specific substrates and reaction conditions.

Reaction Scheme: Mitsunobu Esterification

Caption: Mitsunobu esterification reaction scheme.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Summary and Outlook

This compound serves as a versatile chiral precursor in synthetic chemistry. Its oxidation to the corresponding aldehyde is a well-established route for the synthesis of peptide aldehydes, which are of significant interest in drug development.[1] Furthermore, its primary alcohol functionality can be leveraged for the synthesis of ester-linked derivatives through reactions such as the Mitsunobu esterification. The protocols provided herein offer robust methods for utilizing this valuable building block in the synthesis of complex peptides and peptidomimetics. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve maximum efficiency and yield.

References

Application Notes and Protocols for the Use of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a chiral building block derived from (R)-serinol, serves as a valuable precursor for the synthesis of non-standard amino acids and peptidomimetics. Its protected amine and benzyl-protected hydroxyl group on the side chain make it an ideal starting material for creating custom amino acid derivatives for incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). This document provides detailed application notes and experimental protocols for the conversion of this amino alcohol into a Boc-protected amino acid and its subsequent use in peptide synthesis. The primary application involves the oxidation of the primary alcohol to a carboxylic acid, yielding Boc-(R)-2-amino-3-(benzyloxy)propanoic acid, which can then be utilized as a building block in standard peptide synthesis protocols.

Physicochemical Properties of this compound

PropertyValue
Alternative Name (R)-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol
CAS Number 127559-33-5
Molecular Formula C₁₅H₂₃NO₄
Molecular Weight 281.35 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

Application: Synthesis of a Non-Standard Amino Acid Building Block

The primary application of this compound in the context of peptide synthesis is its conversion to the corresponding carboxylic acid, Boc-(R)-2-amino-3-(benzyloxy)propanoic acid. This transformation is crucial as the carboxyl group is necessary for the coupling reaction to form a peptide bond with the free amino group of the growing peptide chain on the solid support.

Several oxidation methods can be employed for this conversion. TEMPO-catalyzed aerobic oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes or carboxylic acids. Jones oxidation is a more classical and robust method for the conversion of primary alcohols to carboxylic acids, though it uses chromium(VI), which is a hazardous material.

Protocol 1: TEMPO-Catalyzed Aerobic Oxidation

This protocol is adapted from methodologies for the aerobic oxidation of primary alcohols using a Cu(I)/TEMPO catalyst system, which has been shown to be effective for Boc-protected amino alcohols.[1][2][3][4]

Materials:

  • This compound

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • 2,2'-Bipyridine (bpy)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) or 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)

  • Acetonitrile (MeCN), anhydrous

  • Oxygen (O₂) or ambient air

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Add CuBr (0.05 equiv), bpy (0.05 equiv), and TEMPO (0.1 equiv) to the solution.

  • Stir the reaction mixture vigorously under an atmosphere of oxygen (balloon) or open to the air at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Boc-(R)-2-amino-3-(benzyloxy)propanoic acid.

Quantitative Data (Expected):

ParameterValue
Yield 85-95%
Purity (HPLC) >98%
Reaction Time 4-24 hours
Protocol 2: Jones Oxidation

This protocol is a general procedure for the Jones oxidation of primary alcohols to carboxylic acids.[5][6][7]

Materials:

  • This compound

  • Jones reagent (prepared by dissolving chromium trioxide in aqueous sulfuric acid)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in acetone in a flask cooled in an ice bath.

  • Slowly add Jones reagent dropwise with stirring until a persistent orange color is observed.

  • Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the dropwise addition of isopropanol until the solution turns green.

  • Dilute the mixture with water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution.

  • Acidify the aqueous layer with 1M HCl and extract with diethyl ether (3 x volumes).

  • Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-(R)-2-amino-3-(benzyloxy)propanoic acid.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Purity (HPLC) >95%
Reaction Time 3-5 hours

Application: Incorporation into a Peptide Chain via Boc-SPPS

Once Boc-(R)-2-amino-3-(benzyloxy)propanoic acid is synthesized, it can be incorporated into a peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The benzyl group on the side chain is a common protecting group for serine and is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) but can be removed during the final cleavage from the resin with strong acids like hydrofluoric acid (HF).[8][9][10]

Protocol 3: Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol describes a manual synthesis on a Merrifield resin.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids (including the synthesized Boc-(R)-2-amino-3-(benzyloxy)propanoic acid)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Cleavage cocktail (e.g., HF/anisole)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for Merrifield resins.

  • Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.

    • Wash the resin with DCM.

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 10% DIPEA in DCM for 2 minutes (2 times).

    • Wash the resin with DCM.

  • Coupling of Boc-(R)-2-amino-3-(benzyloxy)propanoic acid:

    • In a separate vial, pre-activate Boc-(R)-2-amino-3-(benzyloxy)propanoic acid (3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test (should be negative for a complete reaction).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash and dry the resin.

    • Cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group) using a strong acid cleavage cocktail such as HF/anisole.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data (Expected for a single coupling step):

ParameterValue
Coupling Efficiency >99%

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of Building Block cluster_product Peptide Synthesis Building Block start (R)-(+)-3-Benzyloxy- 2-(Boc-amino)-1-propanol oxidation Oxidation (e.g., TEMPO or Jones) start->oxidation product Boc-(R)-2-amino-3- (benzyloxy)propanoic acid oxidation->product SPPS_Workflow Resin Solid Support (Resin) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Coupling of Boc-(R)-2-amino-3-(benzyloxy)propanoic acid (HBTU/DIPEA) Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (HF) Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

References

Application Notes and Protocols for the Deprotection of Boc Group in (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the preparation of pharmaceutical intermediates. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of the Boc group from (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a valuable chiral building block in the synthesis of various biologically active molecules. The acid-catalyzed deprotection mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the free amine.[3][4]

Data Presentation: Comparison of Common Deprotection Methods

The following table summarizes common reagents and conditions for the deprotection of the Boc group. While this data is generalized from various substrates, it provides a strong starting point for the deprotection of this compound. Optimization may be required for this specific substrate.

MethodReagentsSolvent(s)TemperatureTypical Reaction TimeOutcome & Notes
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temperature1 - 4 hoursA common and generally effective method.[5][6] TFA is volatile and can be removed under reduced pressure.[7]
2 Hydrogen Chloride (HCl)1,4-Dioxane0 °C to Room Temperature30 minutes - 4 hoursYields the hydrochloride salt of the amine, which can be advantageous for purification and handling.[1][8][9][10]
3 Hydrogen Chloride (HCl)Methanol (MeOH)Room Temperature2 - 6 hoursAn alternative to dioxane, though the reaction may be slightly slower.[6]

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly effective method for the removal of the Boc group.[5][6]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, (R)-2-amino-3-(benzyloxy)-1-propanol.

Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of the amine directly, which can aid in purification by precipitation.[1][8][9]

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[8][9] The hydrochloride salt of the product may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect it by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield (R)-2-amino-3-(benzyloxy)-1-propanol hydrochloride.

Visualizations

Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc_Protected_Amine Boc-Protected Amine This compound Protonation Protonation of Carbamate Oxygen Boc_Protected_Amine->Protonation H+ (Acid) Carbocation_Formation Formation of Tert-butyl Cation Protonation->Carbocation_Formation Decarboxylation Decarboxylation Carbocation_Formation->Decarboxylation Releases Isobutylene + CO2 Free_Amine Free Amine (R)-2-amino-3-(benzyloxy)-1-propanol Decarboxylation->Free_Amine

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow Start Start: (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Add_Acid Add Acidic Reagent (TFA or HCl in Dioxane) Dissolve->Add_Acid React Stir at RT (Monitor by TLC/LC-MS) Add_Acid->React Workup Reaction Workup (Neutralization/Precipitation) React->Workup Isolate Isolate Product (Evaporation/Filtration) Workup->Isolate End End: (R)-2-amino-3-(benzyloxy) -1-propanol (or HCl salt) Isolate->End

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for the Asymmetric Synthesis of (S)-Metoprolol using (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the chiral building block, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, in the asymmetric synthesis of (S)-Metoprolol, a cardioselective β₁ adrenergic receptor blocker.

Introduction

This compound is a versatile chiral precursor in asymmetric synthesis, particularly for the preparation of enantiomerically pure β-amino alcohols, a common structural motif in many pharmaceutical agents. Its protected functional groups allow for selective transformations at the primary alcohol, making it an ideal starting material for the synthesis of β-blockers like (S)-Metoprolol. The stereochemistry of the final product is critical for its therapeutic efficacy, with the (S)-enantiomer being responsible for the desired β₁-adrenergic blocking activity.

This application note outlines a multi-step synthetic route from this compound to (S)-Metoprolol, providing detailed experimental protocols and expected outcomes for each step.

Synthetic Strategy Overview

The overall synthetic strategy involves the conversion of the primary alcohol of this compound into a good leaving group, followed by intramolecular cyclization to form a chiral epoxide. Subsequent ring-opening of the epoxide with 4-(2-methoxyethyl)phenol, followed by reaction with isopropylamine and deprotection steps, yields the target molecule, (S)-Metoprolol.

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-butyl (1-(benzyloxy)-3-tosyloxypropan-2-yl)carbamate

This protocol describes the tosylation of the primary alcohol of this compound to introduce a good leaving group for the subsequent epoxide formation.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq.) in dry DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add pyridine (2.0 eq.).

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data:

ReagentMolar RatioTypical Yield (%)Reference Notes
This compound1.0-Starting material.
p-Toluenesulfonyl chloride1.2-Tosylating agent.
Pyridine2.0-Base and catalyst.
Product ->90Yields for tosylation of primary alcohols are generally high.
Protocol 2: Synthesis of (R)-tert-butyl (1-(benzyloxy)-3-oxiran-2-yl)carbamate

This protocol details the intramolecular cyclization of the tosylated intermediate to form the chiral epoxide.

Materials:

  • (R)-tert-butyl (1-(benzyloxy)-3-tosyloxypropan-2-yl)carbamate

  • Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the tosylated intermediate (1.0 eq.) in anhydrous MeOH or THF in a round-bottom flask.

  • Add sodium methoxide (1.1 eq.) or potassium tert-butoxide (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude epoxide is often used in the next step without further purification.

Quantitative Data:

ReagentMolar RatioTypical Yield (%)Reference Notes
(R)-tert-butyl (1-(benzyloxy)-3-tosyloxypropan-2-yl)carbamate1.0-Starting material for this step.
Sodium methoxide1.1-Base for cyclization.
Product ->95Intramolecular epoxide formation is typically a high-yielding reaction.
Protocol 3: Synthesis of (S)-tert-butyl (1-(benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-yl)carbamate

This protocol describes the nucleophilic ring-opening of the chiral epoxide with 4-(2-methoxyethyl)phenol.

Materials:

  • (R)-tert-butyl (1-(benzyloxy)-3-oxiran-2-yl)carbamate

  • 4-(2-methoxyethyl)phenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 4-(2-methoxyethyl)phenol (1.0 eq.) in DMF, add powdered NaOH (1.1 eq.) or K₂CO₃ (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of the chiral epoxide (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

ReagentMolar RatioTypical Yield (%)Reference Notes
(R)-tert-butyl (1-(benzyloxy)-3-oxiran-2-yl)carbamate1.0-Chiral epoxide.
4-(2-methoxyethyl)phenol1.0-Nucleophile.
Sodium hydroxide1.1-Base to form the phenoxide.
Product -80-90The yield of epoxide ring-opening with phenols is generally good.
Protocol 4: Synthesis of (S)-1-(benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-amine

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • (S)-tert-butyl (1-(benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-yl)carbamate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq.) in DCM.

  • Add an excess of TFA (e.g., 10 eq.) or a solution of HCl in dioxane (e.g., 4 M, 5 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.

Quantitative Data:

ReagentMolar RatioTypical Yield (%)Reference Notes
(S)-tert-butyl (1-(benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-yl)carbamate1.0-Starting material.
Trifluoroacetic acidExcess-Acid for Boc deprotection.
Product ->95Boc deprotection is typically a high-yielding and clean reaction.
Protocol 5: Synthesis of (S)-Metoprolol

This final protocol describes the N-alkylation of the primary amine with an isopropyl group and subsequent debenzylation to yield (S)-Metoprolol.

Materials:

  • (S)-1-(benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-amine

  • Acetone

  • Isopropyl bromide or Isopropyl iodide (for reductive amination)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) (for reductive amination)

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) or Ammonium formate

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus or balloon

Procedure (Reductive Amination followed by Debenzylation):

  • Dissolve the amine (1.0 eq.) in methanol.

  • Add acetone (3-5 eq.) and a reducing agent such as NaBH₃CN (1.5 eq.) or STAB (1.5 eq.).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion of the N-isopropylation, add 10% Pd/C (10 mol%) to the reaction mixture.

  • Subject the mixture to catalytic hydrogenation using a hydrogen balloon or a Parr hydrogenator at atmospheric pressure, or use a transfer hydrogenation agent like ammonium formate (5 eq.).

  • Stir vigorously until the debenzylation is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or salt formation (e.g., with succinic acid to form Metoprolol succinate).

Quantitative Data:

StepReagentsTypical Yield (%)Enantiomeric Excess (ee%)Reference Notes
Reductive Amination Acetone, NaBH₃CN85-95>99The chirality is already set, so no loss of enantiomeric purity is expected.
Debenzylation 10% Pd/C, H₂ or Ammonium formate>95>99Catalytic hydrogenation is a clean and efficient method for benzyl group removal without affecting stereocenters.
Overall (S)-Metoprolol From (S)-1-(benzyloxy)...amine80-90>99Overall yield for the final two steps.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Epoxide Opening cluster_step4 Step 4: Boc Deprotection cluster_step5 Step 5: Final Steps start (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol step1 Tosylation (TsCl, Pyridine) start->step1 intermediate1 (R)-tert-butyl (1-(benzyloxy)-3- tosyloxypropan-2-yl)carbamate step1->intermediate1 step2 Intramolecular Cyclization (Base) intermediate1->step2 intermediate2 (R)-tert-butyl (1-(benzyloxy)-3- oxiran-2-yl)carbamate step2->intermediate2 step3 Ring Opening (4-(2-methoxyethyl)phenol, Base) intermediate2->step3 intermediate3 (S)-tert-butyl (1-(benzyloxy)-3-(4-(2- methoxyethyl)phenoxy)propan-2-yl)carbamate step3->intermediate3 step4 Deprotection (TFA or HCl) intermediate3->step4 intermediate4 (S)-1-(benzyloxy)-3-(4-(2- methoxyethyl)phenoxy)propan-2-amine step4->intermediate4 step5 Reductive Amination & Debenzylation intermediate4->step5 product (S)-Metoprolol step5->product

Caption: Synthetic workflow for the preparation of (S)-Metoprolol.

Signaling Pathway

beta_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects beta_receptor β₁-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP ac->camp Converts atp->camp pka Protein Kinase A (PKA) camp->pka Activates ca_channels L-type Ca²⁺ Channels (Phosphorylation) pka->ca_channels Phosphorylates cardiac_contraction Increased Cardiac Contraction ca_channels->cardiac_contraction Leads to metoprolol (S)-Metoprolol metoprolol->beta_receptor Blocks

Caption: Simplified beta-adrenergic signaling pathway and the action of (S)-Metoprolol.

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol: A Key Chiral Precursor for the Synthesis of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a valuable chiral building block in the synthesis of complex pharmaceutical molecules. Its specific stereochemistry makes it an essential precursor for the enantioselective synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of antiviral therapies. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of a key intermediate for the HIV protease inhibitor, Atazanavir.

Application: Synthesis of Atazanavir Intermediate

This compound serves as a crucial starting material for the synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, a key chiral epoxide intermediate in the multi-step synthesis of Atazanavir. Atazanavir is an antiretroviral drug used to treat and prevent Human Immunodeficiency Virus (HIV).[1] The specific stereoisomer of the epoxide is critical for the final drug's efficacy, highlighting the importance of using an enantiomerically pure starting material like this compound.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-step conversion of this compound to the desired chiral epoxide intermediate. This transformation ensures the preservation of the critical stereocenter.

G cluster_0 Synthesis of Chiral Epoxide Intermediate A This compound B Tosylation A->B p-TsCl, Pyridine C (R)-3-Benzyloxy-2-(Boc-amino)-1-(tosyloxy)propane B->C D Deprotection & Phenyl Grignard Reaction C->D 1. H2, Pd/C 2. PhMgBr, CuCl E (2R,3S)-1-Chloro-3-(Boc-amino)-4-phenylbutan-2-ol D->E F Epoxidation E->F K2CO3, MeOH G (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane F->G

Caption: Synthetic route from the precursor to the chiral epoxide.

Experimental Protocols

Step 1: Synthesis of (R)-3-Benzyloxy-2-(Boc-amino)-1-(tosyloxy)propane

This initial step involves the selective tosylation of the primary alcohol group of the starting material.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (p-TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in dichloromethane.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of (2R,3S)-1-Chloro-3-(Boc-amino)-4-phenylbutan-2-ol

This step involves the debenzylation followed by the introduction of the phenyl group and subsequent chlorination.

Materials:

  • (R)-3-Benzyloxy-2-(Boc-amino)-1-(tosyloxy)propane

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Phenylmagnesium bromide (PhMgBr) in THF

  • Copper(I) chloride (CuCl)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF)

  • Aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the product from Step 1 in methanol.

  • Add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting alcohol in dry THF and cool to -20 °C.

  • In a separate flask, prepare a solution of phenylmagnesium bromide in THF.

  • Add CuCl and LiCl to the Grignard reagent at -20 °C.

  • Slowly add the solution of the debenzylated compound to the Grignard reagent mixture.

  • Stir the reaction at -20 °C for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • The resulting intermediate is then chlorinated using a suitable chlorinating agent to yield the desired chlorohydrin.

Step 3: Synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

The final step is an intramolecular cyclization to form the epoxide ring.

Materials:

  • (2R,3S)-1-Chloro-3-(Boc-amino)-4-phenylbutan-2-ol

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the chlorohydrin from Step 2 in methanol.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter off the solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude epoxide.

  • The crude product can be purified by recrystallization or flash chromatography.

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)Typical Purity (%)
1(R)-3-Benzyloxy-2-(Boc-amino)-1-(tosyloxy)propaneThis compoundp-TsCl, Pyridine85-95>95
2(2R,3S)-1-Chloro-3-(Boc-amino)-4-phenylbutan-2-ol(R)-3-Benzyloxy-2-(Boc-amino)-1-(tosyloxy)propaneH₂, Pd/C; PhMgBr, CuCl60-70>90
3(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane(2R,3S)-1-Chloro-3-(Boc-amino)-4-phenylbutan-2-olK₂CO₃, MeOH80-90>98

Mechanism of Action of HIV Protease Inhibitors

HIV protease is a critical enzyme in the viral life cycle. It is responsible for cleaving newly synthesized polyproteins into functional viral proteins, which are essential for the assembly of mature, infectious virions. HIV protease inhibitors, such as Atazanavir, are designed to mimic the transition state of the natural substrate of the protease. By competitively binding to the active site of the enzyme, they block its function, thereby preventing the maturation of new viral particles.[2][3][4]

G cluster_1 HIV Protease Inhibition Pathway A HIV Gag-Pol Polyprotein C Cleavage A->C B HIV Protease B->C D Functional Viral Proteins C->D E Viral Assembly & Maturation D->E F Mature Infectious Virion E->F G Atazanavir (Protease Inhibitor) H Inhibition G->H H->B Binds to active site

Caption: Mechanism of action of HIV protease inhibitors like Atazanavir.

Conclusion

This compound is a highly valuable and versatile chiral precursor for the synthesis of important pharmaceutical compounds. The detailed protocols provided herein for the synthesis of a key intermediate of the HIV protease inhibitor Atazanavir demonstrate its practical application in drug development. The stereochemical integrity of this building block is paramount for the biological activity of the final drug molecule, making it an indispensable tool for medicinal chemists.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Question Answer
My purified product has a low melting point and appears as a waxy solid or oil. What could be the issue? This often indicates the presence of impurities. Common contaminants can include residual solvents from the synthesis or work-up (e.g., ethyl acetate, dichloromethane, or DMF), or byproducts from the reaction. Ensure the crude product is thoroughly dried under high vacuum before purification. If the issue persists, consider an alternative purification strategy such as column chromatography.
I'm having trouble getting my compound to crystallize during recrystallization. What can I do? "Oiling out" is a common issue with Boc-protected amino alcohols. Here are a few troubleshooting steps: - Increase Concentration: Your solution may be too dilute. Try carefully evaporating some of the solvent to increase the saturation. - Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth. - Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization. - Solvent System: The chosen solvent system may not be ideal. Experiment with different ratios of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble when cold). Common systems for similar compounds include ethyl acetate/hexane and diethyl ether/hexane.
My column chromatography separation is poor, with broad peaks and incomplete separation of my product from impurities. How can I improve this? Poor separation in column chromatography can be due to several factors: - Solvent Polarity: The polarity of your mobile phase may be too high, causing your compound to move too quickly down the column. Try decreasing the polarity by reducing the proportion of the more polar solvent (e.g., reduce the percentage of methanol in a dichloromethane/methanol mixture). A general starting point for Boc-protected amino alcohols is a low percentage of a polar solvent like methanol or ethyl acetate in a non-polar solvent like hexane or dichloromethane. A 5% methanol in chloroform mobile phase has been used for similar compounds. - Column Overloading: You may be loading too much crude material onto the column. Use a larger column or reduce the amount of sample. - Stationary Phase: Ensure you are using the appropriate silica gel mesh size for your separation needs.
What are the likely impurities I should be looking for? Potential impurities can arise from the starting materials or side reactions during the synthesis. These may include: - Unreacted starting materials such as O-benzyl-D-serinol. - Byproducts from the Boc-protection step, such as di-tert-butyl carbonate. - Di-substituted products or other side-reaction products.
How can I assess the purity of my final product? Several analytical techniques can be used to determine the purity of your this compound: - Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. - Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities. - High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and separating enantiomers if a chiral stationary phase is used. - Mass Spectrometry (MS): Confirms the molecular weight of your product. - Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. The reported melting point is 66-69 °C.[1]

Quantitative Data

The following table summarizes key physical and analytical data for this compound.

PropertyValueReference
Molecular Formula C₁₅H₂₃NO₄[2][3]
Molecular Weight 281.35 g/mol [1][2][3]
Appearance White to off-white solid
Melting Point 66-69 °C[1]
Optical Rotation [α]₂₀/D +14° (c=1 in chloroform)[1]
Purity (Typical) ≥98%[2]
CAS Number 127559-33-5[1][2][3]

Experimental Protocols

Detailed methodologies for common purification techniques are provided below.

Protocol 1: Recrystallization (General Procedure)

This is a general protocol for the recrystallization of Boc-protected amino alcohols and may require optimization for this compound.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or diethyl ether).

  • Induce Cloudiness: While stirring, slowly add a "poor" solvent (e.g., hexane) until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography (General Procedure)

This protocol provides a general framework for purification by column chromatography and should be optimized for the specific impurity profile of your crude material.

  • Column Packing: Prepare a silica gel column (60-120 mesh) using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase. A common starting point for similar compounds is 5% methanol in chloroform. The polarity of the mobile phase can be gradually increased by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualizations

The following diagrams illustrate key workflows and relationships in the purification process.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Result Start Crude Product Recrystallization Recrystallization Start->Recrystallization ColumnChrom Column Chromatography Start->ColumnChrom TLC TLC Recrystallization->TLC ColumnChrom->TLC NMR NMR TLC->NMR HPLC HPLC NMR->HPLC MS MS HPLC->MS MP Melting Point MS->MP PureProduct Pure Product MP->PureProduct Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions_recrystallization Solutions cluster_solutions_chromatography Solutions Start Purification Issue OilingOut Product Oils Out Start->OilingOut Recrystallization NoCrystals No Crystals Form Start->NoCrystals Recrystallization PoorSep Poor Separation Start->PoorSep Chromatography Solvent Change Solvent System OilingOut->Solvent Concentrate Increase Concentration OilingOut->Concentrate NoCrystals->Concentrate Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed SolventPolarity Adjust Solvent Polarity PoorSep->SolventPolarity ColumnSize Check Column Loading PoorSep->ColumnSize

References

Technical Support Center: Synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping users identify potential causes and implement corrective actions.

Problem 1: Low Yield of the Final Product

Possible Causes:

  • Incomplete Reduction of the Carboxylic Acid: The reduction of the carboxylic acid group in the N-Boc-O-benzyl-L-serine precursor to a primary alcohol can be challenging. Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) are typically required, and milder reagents like Sodium Borohydride (NaBH4) are generally ineffective for reducing carboxylic acids directly.[1][2][3][4]

  • Premature Cleavage of Protecting Groups: The benzyl ether or the Boc group may be unstable under certain reaction conditions, leading to undesired deprotection and lower yields of the target molecule.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice can significantly impact the reaction yield.

Solutions:

  • Choice of Reducing Agent: Ensure a sufficiently powerful reducing agent like LiAlH4 is used for the carboxylic acid reduction. The reaction should be carried out in an anhydrous aprotic solvent such as THF or diethyl ether.[1][5]

  • Protecting Group Stability: The benzyl ether is generally stable to basic and weakly acidic conditions but can be cleaved by strong acids or catalytic hydrogenation.[6] The Boc group is sensitive to strong acids. Ensure that the reaction and work-up conditions are compatible with both protecting groups.

  • Reaction Optimization: Systematically optimize reaction parameters. For the reduction step, ensure an excess of the reducing agent is used and that the reaction is allowed to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).

Problem 2: Presence of Unexpected Impurities in the Final Product

Possible Causes:

  • Starting Material Contamination: Impurities present in the starting L-serine or subsequent intermediates will be carried through the synthesis.

  • Side Reactions During Synthesis: Several side reactions can occur, leading to the formation of various impurities.

  • Degradation of the Product: The final product may degrade during work-up or purification if exposed to harsh conditions.

Solutions:

  • Purity of Starting Materials: Use high-purity starting materials and intermediates. Characterize all intermediates to ensure their purity before proceeding to the next step.

  • Control of Reaction Conditions: Carefully control reaction conditions to minimize side reactions. For example, during the reduction step, low temperatures are often employed to improve selectivity.

  • Appropriate Work-up and Purification: Use mild work-up procedures. Purification by flash column chromatography on silica gel is a common method to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Common impurities can be categorized as starting materials, reagent-related, and side-reaction products. These include:

  • Unreacted Starting Materials: Residual N-Boc-O-benzyl-L-serine.

  • Aldehyde Intermediate: Incomplete reduction can lead to the presence of (R)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamate.[2][3]

  • Racemization Product: The (S)-enantiomer, (S)-(-)-3-Benzyloxy-2-(Boc-amino)-1-propanol, can form, especially under harsh basic or acidic conditions, or at elevated temperatures.[7]

  • Debenzylation Product: Cleavage of the benzyl ether group can result in the formation of (R)-2-(Boc-amino)-1,3-propanediol. This can occur under strongly acidic conditions or during catalytic hydrogenation.

  • Di-Boc Product: Over-protection of the amine can lead to a di-Boc impurity.

  • O-tert-butylation: The reaction of di-tert-butyl dicarbonate with the primary alcohol functionality, particularly in the presence of a Lewis acid catalyst, can lead to the formation of a tert-butyl ether.[8][9][10]

Q2: How can I minimize racemization during the synthesis?

A2: Racemization can be a significant issue in the synthesis of chiral amino alcohols. To minimize it:

  • Mild Reaction Conditions: Use the mildest possible reaction conditions, particularly concerning temperature and pH.[7]

  • Choice of Base: When a base is required, use a non-nucleophilic organic base like triethylamine or diisopropylethylamine instead of strong inorganic bases.[7]

  • Purification: Be mindful that purification on silica gel, which is acidic, can sometimes induce racemization of sensitive compounds. Neutralizing the silica gel with a base or using an alternative stationary phase like alumina can mitigate this.[7]

Q3: What analytical methods are suitable for determining the purity and enantiomeric excess of the final product?

A3:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. A chiral stationary phase is used to separate the (R) and (S) enantiomers.[11] Reverse-phase HPLC with a suitable column can be used to assess the overall purity and quantify other impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying major impurities.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.[13]

Quantitative Data on Common Impurities

The following table summarizes potential impurities and their likely sources. The typical amounts are estimates and can vary significantly depending on the specific reaction conditions and purification methods employed.

Impurity NameStructureSourceTypical Amount (%)
(R)-tert-butyl (1-(benzyloxy)-3-oxopropan-2-yl)carbamateAldehydeIncomplete reduction of the carboxylic acid< 2
(S)-(-)-3-Benzyloxy-2-(Boc-amino)-1-propanolEnantiomerRacemization during synthesis or work-up< 1
(R)-2-(Boc-amino)-1,3-propanediolDebenzylated ProductCleavage of the benzyl ether< 1
N,N-Di-Boc-(R)-3-benzyloxy-2-amino-1-propanolDi-Boc ProductOver-protection of the amine< 0.5
(R)-3-Benzyloxy-2-(Boc-amino)-1-(tert-butoxy)propaneO-tert-butylated ProductReaction of the alcohol with Boc-anhydride< 0.5
N-Boc-O-benzyl-L-serineStarting MaterialIncomplete reaction< 1

Experimental Protocols

General Protocol for the Synthesis of this compound from L-serine

This synthesis is a multi-step process typically involving:

  • Boc Protection of L-serine: L-serine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent system (e.g., dioxane/water) to yield N-Boc-L-serine.[14]

  • Benzylation of N-Boc-L-serine: The hydroxyl group of N-Boc-L-serine is protected as a benzyl ether using benzyl bromide in the presence of a base like sodium hydride in an anhydrous solvent such as DMF.

  • Reduction of the Carboxylic Acid: The carboxylic acid of N-Boc-O-benzyl-L-serine is reduced to a primary alcohol using a strong reducing agent like LiAlH₄ in an anhydrous solvent like THF. The reaction is typically performed at low temperatures and then allowed to warm to room temperature. The reaction is quenched carefully with water or an aqueous acid solution.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

HPLC Method for Purity and Enantiomeric Excess Determination
  • Purity Analysis (Reverse-Phase HPLC):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid, e.g., 0.1%).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Enantiomeric Excess Analysis (Chiral HPLC):

    • Column: A chiral stationary phase column (e.g., Chiralpak IA or IC).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

Visualizations

G Troubleshooting Workflow for Impurity Issues start Impurity Detected in Final Product check_structure Confirm Structure of Impurity (LC-MS, NMR) start->check_structure is_starting_material Is it a Starting Material or Intermediate? check_structure->is_starting_material is_side_product Is it a Known Side-Reaction Product? is_starting_material->is_side_product No check_sm_purity Check Purity of Starting Materials is_starting_material->check_sm_purity Yes is_racemate Is it the (S)-enantiomer? is_side_product->is_racemate No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) is_side_product->optimize_reaction Yes unknown_impurity Unknown Impurity is_racemate->unknown_impurity No use_milder_conditions Use Milder Reaction/Work-up Conditions is_racemate->use_milder_conditions Yes further_analysis Further Structural Elucidation Required unknown_impurity->further_analysis improve_purification Improve Final Purification improve_purification->start Re-analyze optimize_reaction->improve_purification check_sm_purity->optimize_reaction use_milder_conditions->improve_purification

Caption: Troubleshooting workflow for identifying and mitigating impurities.

References

Technical Support Center: Synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The primary synthetic route covered involves the protection of L-serine, followed by benzylation of the hydroxyl group, and subsequent reduction of the carboxylic acid.

Issue 1: Incomplete Boc Protection of L-Serine

Q: My initial reaction to protect L-serine with Di-tert-butyl dicarbonate (Boc-anhydride) is showing low yield and unreacted starting material. What could be the cause?

A: Incomplete Boc protection can arise from several factors related to reaction conditions. The reaction's success is highly dependent on maintaining the proper pH and ensuring efficient mixing.

  • Incorrect pH: The reaction requires a basic medium to deprotonate the amino group of serine, enhancing its nucleophilicity. An insufficient amount of base will lead to incomplete reaction.

  • Poor Solubility: L-serine has limited solubility in many organic solvents. A biphasic solvent system (e.g., dioxane/water or THF/water) is often employed to facilitate the reaction. Inadequate mixing can limit the interaction between the reactants.

  • Decomposition of Boc-Anhydride: Boc-anhydride can degrade in the presence of water, especially at elevated temperatures. The reaction should ideally be run at or below room temperature.

Troubleshooting Steps:

  • Monitor and Adjust pH: Ensure the pH of the reaction mixture is maintained between 9 and 10 by the controlled addition of a base like sodium hydroxide.

  • Improve Mixing: Use vigorous stirring to ensure good contact between the aqueous and organic phases.

  • Control Temperature: Add the Boc-anhydride portion-wise to a cooled solution of L-serine to manage the reaction exotherm and prevent decomposition of the reagent.

Issue 2: Side Reactions During Benzylation of N-Boc-L-Serine

Q: During the benzylation of the hydroxyl group of N-Boc-L-serine, I am observing the formation of multiple products. What are the likely side reactions?

A: The primary side reaction of concern during the benzylation of N-Boc-L-serine is O-alkylation versus N-alkylation. While the hydroxyl group is the intended site of benzylation, the nitrogen of the Boc-protected amine can also react, leading to the formation of a dibenzylated product.

  • Over-alkylation: Use of an excessive amount of benzyl bromide or a very strong base can promote N-alkylation in addition to the desired O-alkylation.

  • Esterification: The carboxylic acid can also be esterified by benzyl bromide under certain conditions, leading to the formation of the benzyl ester.

Troubleshooting Steps:

  • Stoichiometry of Reagents: Carefully control the stoichiometry of benzyl bromide, using only a slight excess.

  • Choice of Base: Employ a milder base such as cesium carbonate or sodium hydride at low temperatures to selectively deprotonate the hydroxyl group over the Boc-protected amine.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions.

Issue 3: Incomplete Reduction of N-Boc-O-benzyl-L-serine

Q: My reduction of the carboxylic acid of N-Boc-O-benzyl-L-serine is yielding the corresponding aldehyde as a significant byproduct. How can I ensure complete reduction to the alcohol?

A: The formation of an aldehyde byproduct indicates an incomplete reduction. This is a common issue when using milder reducing agents or when the reaction conditions are not optimized.

  • Insufficient Reducing Agent: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce a carboxylic acid. It requires activation, for example, through the formation of a mixed anhydride with isobutyl chloroformate or by using additives like iodine.

  • Reaction Time and Temperature: The reduction may require longer reaction times or slightly elevated temperatures to go to completion, depending on the chosen reducing system.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • For a milder approach, activate the carboxylic acid in situ. A common method is to first react the N-Boc-O-benzyl-L-serine with isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride, which is then reduced with sodium borohydride.

    • Alternatively, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF will readily reduce the carboxylic acid. However, this reagent is less selective and requires careful handling.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material and the intermediate aldehyde.

Issue 4: Racemization During Synthesis

Q: I am concerned about the potential for racemization at the chiral center during the synthesis. At which steps is this most likely to occur, and how can it be minimized?

A: Racemization is a critical concern in chiral synthesis. The chiral center in the serine backbone is susceptible to epimerization under certain conditions.

  • Activation of the Carboxylic Acid: The activation of the carboxylic acid to form a mixed anhydride or an acyl chloride for reduction is a step where racemization can occur, especially if the reaction is not performed at low temperatures or in the presence of a suitable base.

  • Prolonged Exposure to Strong Base or Acid: While the Boc protecting group is generally stable, prolonged exposure to harsh acidic or basic conditions can lead to some degree of racemization.

Troubleshooting Steps:

  • Low-Temperature Activation: Perform the activation of the carboxylic acid at low temperatures (e.g., -15 °C to 0 °C) to minimize the risk of racemization.

  • Choice of Base: Use a non-nucleophilic base like N-methylmorpholine (NMM) for the formation of mixed anhydrides.

  • Minimize Reaction Times: Avoid unnecessarily long reaction times, especially when strong acids or bases are present.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

The most common and efficient starting material is L-serine. The synthesis then proceeds through N-protection, O-benzylation, and finally, reduction of the carboxylic acid.

Q2: What are the key analytical techniques to monitor the progress of the synthesis?

Thin-layer chromatography (TLC) is a crucial technique for monitoring the consumption of starting materials and the formation of products at each step. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for characterizing the intermediates and the final product to confirm their structure and purity.

Q3: What are the common purification methods for the final product?

The final product, this compound, is typically a solid at room temperature. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Q4: Are there any specific safety precautions to consider during this synthesis?

Yes, several reagents used in this synthesis require careful handling:

  • Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium hydride and lithium aluminum hydride are highly reactive with water and can ignite in the air. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Strong acids and bases should be handled with care, using appropriate PPE.

Experimental Protocols

A plausible and commonly employed synthetic route is detailed below.

Step 1: Synthesis of N-Boc-L-serine

  • Dissolve L-serine in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine.

Step 2: Synthesis of N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH)

  • Dissolve N-Boc-L-serine in anhydrous DMF.

  • Cool the solution to 0 °C under an inert atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve N-Boc-O-benzyl-L-serine in anhydrous THF and cool to -15 °C under an inert atmosphere.

  • Add N-methylmorpholine (NMM).

  • Add isobutyl chloroformate dropwise, maintaining the temperature at -15 °C.

  • Stir the mixture at -15 °C for 15 minutes to form the mixed anhydride.

  • In a separate flask, dissolve sodium borohydride in water.

  • Add the solution of sodium borohydride to the mixed anhydride solution at -15 °C.

  • Allow the reaction to proceed for 30 minutes at -15 °C.

  • Quench the reaction by adding an aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reagents and Typical Molar Equivalents

StepReactant 1Reactant 2Base/ReagentSolventTypical Molar Eq. (Reactant 2)Typical Molar Eq. (Base/Reagent)
1L-SerineBoc-AnhydrideNaOHDioxane/H₂O1.1 - 1.21.0 - 1.1
2N-Boc-L-serineBenzyl BromideNaHDMF1.1 - 1.21.1 - 1.2
3N-Boc-O-benzyl-L-serineIsobutyl chloroformateNMMTHF1.11.1
3aMixed AnhydrideNaBH₄-H₂O/THF1.5 - 2.0-

Visualizations

G Synthetic Workflow for this compound cluster_0 Step 1: Boc Protection cluster_1 Step 2: Benzylation cluster_2 Step 3: Reduction L-Serine L-Serine N-Boc-L-serine N-Boc-L-serine L-Serine->N-Boc-L-serine Boc₂O, NaOH Dioxane/H₂O N-Boc-O-benzyl-L-serine N-Boc-O-benzyl-L-serine N-Boc-L-serine->N-Boc-O-benzyl-L-serine BnBr, NaH DMF Target_Product (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol N-Boc-O-benzyl-L-serine->Target_Product 1. i-BuOCOCl, NMM 2. NaBH₄

Caption: Overall synthetic workflow from L-Serine.

G Troubleshooting Logic for Side Reactions cluster_boc Boc Protection Step cluster_benzyl Benzylation Step cluster_reduction Reduction Step Start Start Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Side_Products Formation of Side Products Start->Side_Products Boc_Incomplete Incomplete Protection Low_Yield->Boc_Incomplete Overalkylation Over-alkylation (N-benzylation) Side_Products->Overalkylation Aldehyde_Formation Aldehyde Byproduct Side_Products->Aldehyde_Formation Boc_Troubleshoot Check pH Improve Mixing Control Temperature Boc_Incomplete->Boc_Troubleshoot Benzyl_Troubleshoot Control Stoichiometry Use Milder Base Low Temperature Overalkylation->Benzyl_Troubleshoot Reduction_Troubleshoot Use Stronger Reducing Agent or Activate Carboxylic Acid Aldehyde_Formation->Reduction_Troubleshoot

Caption: Troubleshooting logic for common side reactions.

Technical Support Center: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most common and robust method is the N-tert-butoxycarbonylation (Boc protection) of the primary amine in the starting material, (R)-2-Amino-3-benzyloxy-1-propanol. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) as the protecting group source.[1][2] The reaction is favored for its high yields and relatively mild conditions.[1]

Q2: What are the key reagents required for this synthesis? A2: The key reagents are the amine substrate ((R)-2-Amino-3-benzyloxy-1-propanol), the Boc-protecting agent (di-tert-butyl dicarbonate, Boc₂O), a suitable solvent, and often a base to facilitate the reaction.[1]

Q3: Why is the Boc protecting group preferred for this synthesis? A3: The tert-butoxycarbonyl (Boc) group is widely used because it is stable under many reaction conditions, including basic and nucleophilic environments, but can be easily removed under mild acidic conditions (e.g., using trifluoroacetic acid or HCl).[3][4][5] The byproducts of its introduction are typically tert-butanol and carbon dioxide, which are easy to remove.[3]

Q4: Can this reaction be performed without a base? A4: Yes, several protocols exist for performing the N-Boc protection without a traditional organic base. Catalyst-free conditions using a water-acetone mixture have been reported to be simple, efficient, and environmentally friendly, providing excellent yields in short reaction times.[6]

Troubleshooting Guide

Q1: My reaction yield is very low. What are the possible causes and solutions? A1: Low yield can stem from several factors.

  • Reagent Quality: Ensure the di-tert-butyl dicarbonate (Boc₂O) is fresh. It can degrade over time. The amine starting material should be pure and dry.

  • Stoichiometry: While some protocols use 1.0-1.2 equivalents of Boc₂O, others recommend 2-3 equivalents to ensure the reaction goes to completion, especially if the amine is precious.[1][3] Consider increasing the amount of Boc₂O.

  • Reaction Temperature: Most Boc protections proceed well at room temperature or with moderate heating (e.g., 40°C).[1] If the reaction is sluggish at room temperature, gentle heating may improve the rate and yield.

  • Insufficient Mixing: For heterogeneous mixtures (e.g., biphasic systems), vigorous stirring is crucial to ensure contact between reactants.[3]

Q2: Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted starting material. What should I do? A2: The presence of starting material indicates an incomplete reaction.

  • Increase Reaction Time: Boc protection can take anywhere from 1 to 12 hours.[3] Continue monitoring the reaction by TLC until the starting amine spot has disappeared.

  • Add a Catalyst: If not already in use, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less reactive amines.[1]

  • Check pH/Base: If using a base like sodium bicarbonate, ensure enough has been added to neutralize any acidic impurities and to act as a proton scavenger during the reaction.[1]

Q3: I am observing multiple product spots on my TLC plate. What are these byproducts? A3: While this reaction is generally clean, side products can occur.

  • O-Acylation: The primary alcohol on the substrate could potentially react with Boc₂O to form a carbonate, though this is less common than N-acylation. Using stoichiometric amounts of Boc₂O and milder conditions can minimize this.

  • Urea Formation: This is a rare side reaction with Boc₂O but can occur if isocyanate intermediates are formed. Sticking to established protocols generally prevents this.[6]

  • Impure Starting Material: The byproducts may have been present in the original amine starting material. Verify its purity before starting the reaction.

Q4: The final product is difficult to purify and appears as an oil instead of a solid. A4: this compound has a reported melting point of 66-69°C, so it should be a solid at room temperature.[7]

  • Work-up Procedure: During the aqueous work-up, ensure thorough washing of the organic layer with brine to remove water-soluble impurities. Dry the organic layer completely with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.[3]

  • Residual Solvent: Traces of solvent can cause the product to remain oily. Ensure the product is dried under a high vacuum to remove all residual solvent.

  • Purification: If impurities persist, column chromatography on silica gel is an effective purification method.[3][6] A solvent system like ethyl acetate/hexane can be used for elution.

Experimental Protocols & Data

Detailed Experimental Protocol

This protocol is a standard and widely applicable method for the Boc protection of (R)-2-Amino-3-benzyloxy-1-propanol.[1][3]

Materials:

  • (R)-2-Amino-3-benzyloxy-1-propanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Solvent: Tetrahydrofuran (THF) or a 95:5 mixture of Water:Acetone[6]

  • Base (optional but recommended): Sodium bicarbonate (NaHCO₃) (1.5 equiv) or Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the amine substrate, (R)-2-Amino-3-benzyloxy-1-propanol, in the chosen solvent within the round-bottom flask.

  • Add the base (e.g., NaHCO₃) to the solution.

  • Add the di-tert-butyl dicarbonate (Boc₂O) to the mixture. For reactions in organic solvents, Boc₂O can be added directly as a solid or as a solution in the same solvent.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-12 hours).[3]

  • Once complete, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Condition Parameters

The efficiency of the Boc protection is influenced by the choice of solvent, base, and temperature. The following tables summarize typical conditions.

Table 1: General Reaction Conditions for Boc Protection of Amines

ParameterCommon OptionsTemperature (°C)Typical Reaction TimeReference
Solvent THF, Dichloromethane (DCM), Acetonitrile, Dioxane, Methanol, Water/Acetone, Water/THF20 - 401 - 12 hours[1][3][6]
Reagent Di-tert-butyl dicarbonate (Boc₂O)20 - 401 - 12 hours[1][3]
Base NaHCO₃, NaOH, 4-DMAP (catalytic), Triethylamine (TEA), None (in Water/Acetone)20 - 401 - 12 hours[1][6][8]
Stoichiometry 1.0 - 1.2 equivalents of Boc₂O20 - 401 - 12 hours[3]

Table 2: Recommended Starting Conditions for Target Synthesis

ParameterRecommended Condition
Substrate (R)-2-Amino-3-benzyloxy-1-propanol
Reagent Di-tert-butyl dicarbonate (1.2 equiv)
Solvent Tetrahydrofuran (THF)
Base Sodium Bicarbonate (1.5 equiv)
Temperature Room Temperature (~25°C)
Time 4-8 hours (monitor by TLC)

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Product r1 (R)-2-Amino-3-benzyloxy-1-propanol p1 This compound r1->p1  Solvent, Base  Room Temp. r2 Di-tert-butyl dicarbonate (Boc)₂O r2->p1

Caption: Reaction scheme for the Boc protection of (R)-2-Amino-3-benzyloxy-1-propanol.

Experimental_Workflow start Start setup 1. Dissolve Amine in Solvent (e.g., THF) start->setup add_base 2. Add Base (e.g., NaHCO₃) setup->add_base add_boc 3. Add (Boc)₂O add_base->add_boc react 4. Stir at Room Temperature (1-12 hours) add_boc->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Quench with H₂O, Extract) monitor->workup Reaction Complete dry 7. Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate 8. Concentrate Under Reduced Pressure dry->concentrate purify 9. Purify if Necessary (Column Chromatography) concentrate->purify purify->concentrate Re-purify end End: Pure Product purify->end Purity OK

Caption: General experimental workflow for the synthesis and purification of the target compound.

Troubleshooting_Logic problem Problem Detected low_yield Q: Low Yield? problem->low_yield sol1 A1: Check (Boc)₂O Quality low_yield->sol1 Yes incomplete_rxn Q: Incomplete Reaction (Starting Material on TLC)? low_yield->incomplete_rxn No sol2 A2: Increase (Boc)₂O Stoichiometry sol1->sol2 sol3 A3: Gently heat to 40°C sol2->sol3 sol4 A1: Increase Reaction Time incomplete_rxn->sol4 Yes purification_issue Q: Purification Issues (Oily Product)? incomplete_rxn->purification_issue No sol5 A2: Add catalytic DMAP sol4->sol5 sol6 A1: Ensure thorough drying of organic layer purification_issue->sol6 Yes sol7 A2: Dry final product under high vacuum sol6->sol7

Caption: A troubleshooting decision tree for common issues during the synthesis.

References

Technical Support Center: Synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved through the protection of the primary amine of the starting material, (R)-(+)-2-Amino-3-benzyloxy-1-propanol, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. While seemingly straightforward, several factors can influence the reaction's success, leading to decreased yields and purification challenges.

Reaction Pathway

ReactionPathway Synthesis of this compound StartingMaterial (R)-(+)-2-Amino-3-benzyloxy-1-propanol Reagent Boc₂O, Base Solvent, Temperature StartingMaterial->Reagent Unreacted Unreacted Starting Material StartingMaterial->Unreacted Incomplete Reaction Product This compound Reagent->Product Desired Reaction SideProduct1 Di-Boc Product Reagent->SideProduct1 Side Reaction SideProduct2 O-Acylation Product Reagent->SideProduct2 Side Reaction

Caption: General reaction scheme for the Boc protection of (R)-(+)-2-Amino-3-benzyloxy-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

A1: The most frequent causes of low yield are incomplete reaction and the formation of byproducts. Incomplete reactions can result from insufficient reagent amounts, suboptimal reaction temperature, or short reaction times. Byproduct formation, such as the di-Boc protected compound or O-acylation of the hydroxyl group, can also significantly reduce the yield of the desired product.

Q2: How can I minimize the formation of the di-Boc byproduct?

A2: To minimize the formation of the di-Boc byproduct, it is crucial to control the stoichiometry of the reagents. Using a slight excess (1.05-1.2 equivalents) of Boc₂O is generally recommended. A large excess of Boc₂O and prolonged reaction times can favor the formation of the di-Boc product.

Q3: Is O-acylation of the primary alcohol a concern?

A3: Yes, O-acylation is a potential side reaction, especially under strongly basic conditions or with catalysts like 4-dimethylaminopyridine (DMAP) at elevated temperatures. The alkoxide formed from the primary alcohol can act as a nucleophile and react with Boc₂O. To mitigate this, using a milder base like sodium bicarbonate and maintaining a lower reaction temperature (0 °C to room temperature) is advisable.

Q4: What are the best solvents for this reaction?

A4: A variety of solvents can be used, and the optimal choice may depend on the specific base and reaction conditions. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and methanol. A biphasic system of water and an organic solvent is also often employed, particularly when using an inorganic base like sodium bicarbonate.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Boc₂O. 2. Insufficient amount of base. 3. Low reaction temperature. 4. Short reaction time.1. Use fresh or properly stored Boc₂O. 2. Ensure at least one equivalent of base is used. For weaker bases, a slight excess may be necessary. 3. Gradually warm the reaction from 0 °C to room temperature. 4. Extend the reaction time and monitor by TLC until the starting material is consumed.
Presence of a Significant Amount of Starting Material After Reaction 1. Incomplete reaction. 2. Insufficient amount of Boc₂O.1. See "Low or No Product Formation" above. 2. Add a small additional portion of Boc₂O (e.g., 0.1-0.2 equivalents) and continue stirring.
Formation of Multiple Spots on TLC (Byproducts) 1. Di-Boc Product: Excess Boc₂O or prolonged reaction time. 2. O-Acylation Product: Strong base, high temperature, or use of DMAP.1. Use a controlled amount of Boc₂O (1.05-1.2 eq). 2. Use a milder base (e.g., NaHCO₃), maintain a lower temperature (0 °C to RT), and avoid DMAP if O-acylation is a significant issue.
Difficult Purification (Oily Product, Co-eluting Impurities) 1. Presence of t-butanol byproduct from Boc₂O. 2. Co-elution of the product with byproducts during chromatography.1. After the reaction, perform an aqueous workup to remove water-soluble byproducts like t-butanol. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also be effective for purification.

TroubleshootingWorkflow Start Reaction Complete (TLC Analysis) LowYield Low Yield? Start->LowYield SM_Present Starting Material Present? LowYield->SM_Present Yes Success High Yield & Purity LowYield->Success No Byproducts Byproducts Present? SM_Present->Byproducts No CheckReagents Check Reagent Quality & Stoichiometry SM_Present->CheckReagents Yes PurificationIssue Purification Difficulty? Byproducts->PurificationIssue No AdjustStoichiometry Adjust Boc₂O Stoichiometry (1.05-1.2 eq) Byproducts->AdjustStoichiometry Di-Boc MilderConditions Use Milder Base (NaHCO₃) & Lower Temperature Byproducts->MilderConditions Other Byproducts OptimizePurification Optimize Chromatography Solvent System or Recrystallize PurificationIssue->OptimizePurification Yes PurificationIssue->Success No OptimizeConditions Optimize Reaction (Time, Temperature) CheckReagents->OptimizeConditions

Technical Support Center: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and exposure to air. For optimal shelf life, storage at 2-8°C is recommended. Protect from direct sunlight and heat sources.

Q2: What are the main functional groups in this compound and how do they influence its stability?

A2: The molecule contains three key functional groups that dictate its chemical stability:

  • Boc (tert-butyloxycarbonyl) protecting group: This group is highly sensitive to acidic conditions and will be cleaved to reveal the free amine. It is, however, generally stable to basic and nucleophilic conditions.

  • Benzyl ether: The benzyl ether is relatively stable but can be cleaved under strongly acidic conditions or by catalytic hydrogenation.

  • Primary alcohol: The hydroxyl group can undergo typical alcohol reactions, such as oxidation or esterification.

Q3: Is this compound stable in common organic solvents?

A3: this compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), and toluene at room temperature for typical reaction and workup times. Protic solvents like methanol and ethanol are also generally acceptable, but prolonged storage in these solvents is not recommended without stability data.

Q4: What are the potential degradation pathways for this molecule?

A4: The primary degradation pathways involve the cleavage of the Boc and benzyl ether groups.

  • Acid-catalyzed degradation: Exposure to acidic conditions can lead to the removal of the Boc group, and under stronger acidic conditions, cleavage of the benzyl ether may also occur.

  • Hydrogenolysis: Catalytic hydrogenation (e.g., using H₂/Pd-C) will cleave the benzyl ether, yielding the corresponding alcohol. The Boc group is generally stable under these conditions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected formation of a more polar byproduct during a reaction.

Possible Cause: Accidental deprotection of the Boc group due to acidic conditions.

Troubleshooting Steps:

  • Check pH: Ensure all reagents and solvents are neutral or basic. If an acidic reagent is necessary for the reaction, consider if the Boc-protected amine is stable under those specific conditions.

  • Use a non-acidic workup: During aqueous workup, avoid acidic washes (e.g., HCl, NH₄Cl). Use saturated sodium bicarbonate or brine instead.

  • Buffer the reaction: If the reaction is expected to generate acidic byproducts, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to maintain a neutral pH.

Issue 2: Loss of the benzyl group during a reaction.

Possible Cause: Inadvertent hydrogenolysis or exposure to strong acids.

Troubleshooting Steps:

  • Avoid catalytic hydrogenation: If other functional groups in the molecule require reduction, consider alternative reducing agents that do not affect the benzyl ether (e.g., NaBH₄ for ketone reduction).

  • Control acid strength: If acidic conditions are required, use the mildest possible acid and the lowest necessary temperature to minimize benzyl ether cleavage.

  • Alternative protecting group: If benzyl ether lability is a persistent issue, consider using a more robust protecting group for the alcohol, such as a silyl ether (e.g., TBDMS).

Issue 3: Low yield or incomplete reaction when the hydroxyl group is the intended reaction site.

Possible Cause: Steric hindrance from the bulky Boc and benzyl groups.

Troubleshooting Steps:

  • Increase reaction time and/or temperature: Carefully monitor the reaction for decomposition while providing more energy for the reaction to proceed.

  • Use a more reactive reagent: For example, when acylating the alcohol, using an acyl chloride or anhydride with a catalyst like DMAP may be more effective than using a carboxylic acid with a carbodiimide.

  • Less sterically hindered reagents: If possible, choose reagents with smaller steric profiles.

Data Presentation

Table 1: General Stability Profile of this compound

ConditionStability of Boc GroupStability of Benzyl EtherComments
Strong Acid (e.g., TFA, conc. HCl) LabilePotentially LabileBoc group is readily cleaved. Benzyl ether may cleave with prolonged exposure or at elevated temperatures.
Weak Acid (e.g., AcOH) Potentially LabileStableBoc group may be slowly cleaved, especially at elevated temperatures.
Strong Base (e.g., NaOH, KOH) StableStableGenerally stable under basic conditions.
Nucleophiles (e.g., amines, thiols) StableStableGenerally stable.
Catalytic Hydrogenation (e.g., H₂/Pd-C) StableLabileBenzyl ether is readily cleaved.
Oxidizing Agents (e.g., PCC, Dess-Martin) StableStableThe primary alcohol will be oxidized.
Reducing Agents (e.g., NaBH₄, LiAlH₄) StableStableGenerally stable, though care should be taken with stronger hydrides if other reducible groups are present.

Experimental Protocols

Protocol 1: General Procedure for Acylation of the Primary Alcohol

This protocol describes a typical procedure for acylating the primary hydroxyl group of this compound.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.2 eq).

  • If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) can be added.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stability Test Under Acidic Conditions (Boc-Deprotection)

This protocol can be used to assess the lability of the Boc group under specific acidic conditions.

  • Dissolve a known amount of this compound in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add the desired acid (e.g., 4M HCl in dioxane or a solution of trifluoroacetic acid in DCM).

  • Stir the reaction at room temperature.

  • Take aliquots at different time points (e.g., 15 min, 30 min, 1h, 2h) and quench with a basic solution (e.g., saturated NaHCO₃).

  • Analyze the quenched aliquots by LC-MS or TLC to determine the extent of deprotection.

Visualizations

degradation_pathways A This compound B (R)-3-Benzyloxy-2-amino-1-propanol A->B Acidic Conditions (e.g., TFA, HCl) C (R)-2-(Boc-amino)-1,3-propanediol A->C Catalytic Hydrogenation (H2, Pd/C)

Caption: Potential degradation pathways of the title compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup A Dissolve Reactant in Anhydrous DCM B Add Base (e.g., TEA) A->B C Cool to 0 °C B->C D Add Acylating Agent C->D E Quench with sat. NaHCO3 D->E Reaction Monitoring (TLC/LC-MS) F Extract with DCM E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Purification (Column Chromatography) I->J

Caption: General workflow for the acylation of the primary alcohol.

troubleshooting_logic A Unexpected Byproduct Observed B Is the byproduct more polar? A->B C Is the byproduct less polar? A->C D Possible Boc Deprotection B->D Yes H Other side reaction B->H No F Possible Benzyl Ether Cleavage C->F Yes C->H No E Check for acidic conditions Use basic/neutral workup D->E G Avoid hydrogenation conditions Use milder acids F->G I Characterize byproduct Re-evaluate reaction conditions H->I

Caption: Troubleshooting logic for unexpected byproducts.

Technical Support Center: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a chiral building block commonly used in the synthesis of pharmaceuticals and other complex organic molecules. Its key properties are summarized in the table below.

PropertyValue
CAS Number 127559-33-5[1][2][3][4][5]
Molecular Formula C₁₅H₂₃NO₄[3][4]
Molecular Weight 281.35 g/mol [1][2][3][4][5]
Appearance White to off-white solid
Melting Point 66-69 °C[1][5]
Optical Activity [α]20/D +14°, c = 1 in chloroform[1][5]
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, and methanol.

Q2: What are the most common reactions performed with this compound?

The two most common transformations involving this compound are:

  • Oxidation of the primary alcohol to the corresponding aldehyde, (R)-3-benzyloxy-2-(Boc-amino)propanal. This aldehyde is a versatile intermediate for further carbon-carbon bond-forming reactions.

  • Deprotection of the Boc group to yield the free amine, (R)-2-amino-3-benzyloxy-1-propanol, which can then be used in peptide synthesis or other amine-related chemistries.[6]

Q3: What are the main safety precautions to consider when working with this compound and its reactions?

It is essential to handle this compound and its reagents in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] Reactions involving strong acids like trifluoroacetic acid (TFA) or reagents for Swern oxidation produce toxic and/or malodorous byproducts and require careful handling and quenching procedures.[8]

Troubleshooting Guides

Oxidation of the Primary Alcohol to the Aldehyde

The oxidation of the primary alcohol in this compound to the corresponding aldehyde can be challenging due to the presence of other sensitive functional groups. The most common methods are Swern oxidation and Dess-Martin periodinane (DMP) oxidation.[8][9][10][11][12][13][14]

Q1: My Swern oxidation is giving a low yield of the aldehyde. What could be the problem?

Low yields in Swern oxidation can be attributed to several factors. Here's a troubleshooting guide:

Potential Cause Suggested Solution
Incomplete reaction Ensure all reagents are fresh and anhydrous. DMSO and oxalyl chloride are moisture-sensitive. Monitor the reaction closely by TLC. If the starting material is still present after the recommended time, consider extending the reaction time slightly.
Side reactions The intermediate alkoxysulfonium salt can undergo Pummerer rearrangement if the temperature is not strictly maintained at -78 °C.[8] Use a cryo-cool or a dry ice/acetone bath to maintain the low temperature. The formation of mixed thioacetals can also occur if the temperature is not well-controlled.[15]
Difficult workup The byproduct, dimethyl sulfide, has a strong, unpleasant odor.[8] Ensure the workup is performed in a well-ventilated fume hood. Quenching the reaction with a mild base like saturated sodium bicarbonate solution is crucial to neutralize the acid generated. Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide.[8]
Product instability The resulting aldehyde can be unstable, especially to purification on silica gel. It's often recommended to use the crude aldehyde directly in the next step. If purification is necessary, use a deactivated silica gel (e.g., with triethylamine) and perform the chromatography quickly at low temperature.

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

Q2: I am observing over-oxidation to the carboxylic acid with Dess-Martin Periodinane (DMP). How can I prevent this?

While DMP is generally a mild and selective oxidizing agent, over-oxidation can occasionally occur, especially with prolonged reaction times or elevated temperatures.

Potential Cause Suggested Solution
Reaction time/temperature Monitor the reaction carefully by TLC. Once the starting material is consumed, quench the reaction immediately. Avoid heating the reaction mixture.[9][11]
Purity of DMP Use high-purity DMP. Impurities in the reagent can sometimes lead to side reactions.
Workup procedure The workup for DMP oxidation involves quenching with a solution of sodium thiosulfate to reduce the iodine byproducts. Ensure this step is performed efficiently.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by flash column chromatography on silica gel.[16]

Oxidation Method Comparison

Method Reagents Typical Yield Pros Cons
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine85-95%High yields, mild conditions.[13]Requires low temperatures (-78 °C), produces malodorous byproduct.[8]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)90-98%Mild conditions, room temperature, high yields.[9][11]DMP is expensive and can be explosive under certain conditions.[9]

Logical Workflow for Oxidation Troubleshooting

Oxidation_Troubleshooting Start Low Yield in Oxidation Check_Reagents Check Reagent Quality and Anhydrous Conditions Start->Check_Reagents Check_Temp Verify Reaction Temperature (-78°C for Swern) Start->Check_Temp Monitor_TLC Monitor Reaction by TLC Start->Monitor_TLC Check_Reagents->Monitor_TLC Check_Temp->Monitor_TLC Workup Review Workup Procedure Monitor_TLC->Workup Reaction Complete Purification Consider Product Instability During Purification Workup->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low-yield oxidation reactions.

Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6]

Q1: My Boc deprotection with TFA is incomplete. What should I do?

Incomplete deprotection can be a common issue. Here are some troubleshooting steps:

Potential Cause Suggested Solution
Insufficient acid Increase the concentration of TFA. A common condition is a 1:1 mixture of TFA in DCM.[2] For more resistant substrates, neat TFA can be used.
Short reaction time Extend the reaction time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Reactions are typically complete within 1-4 hours at room temperature.[1]
Low temperature While some reactions are started at 0 °C to control exothermicity, ensure the reaction is allowed to warm to room temperature for completion.[1]

Experimental Protocol: Boc Deprotection with TFA

  • Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq., or as a 1:1 v/v mixture with DCM) at 0 °C.[1]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution or triethylamine) to obtain the free amine.

  • Extract the product, dry the organic layer, and concentrate to yield the deprotected amine. The product can be purified by column chromatography or crystallization.[1]

Q2: I am observing side products during Boc deprotection. How can I minimize them?

The formation of a stable tert-butyl cation during Boc deprotection can lead to side reactions, particularly alkylation of nucleophilic residues.[1]

Potential Cause Suggested Solution
Alkylation by tert-butyl cation Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole (1-5% v/v).[1]
Benzyl ether cleavage While generally stable to acidic conditions for Boc deprotection, prolonged reaction times or very strong acidic conditions could potentially lead to some cleavage of the benzyl ether.[17] Monitor the reaction carefully and use the mildest conditions necessary for complete deprotection.

Boc Deprotection Method Comparison

Method Reagents Typical Yield Pros Cons
TFA/DCM Trifluoroacetic acid, Dichloromethane>95%Fast and efficient, volatile reagents are easy to remove.[1]Can cause side reactions with sensitive functional groups.[1]
HCl/Dioxane or Ether Hydrochloric acid in Dioxane or Diethyl Ether>95%Provides the hydrochloride salt directly, which can aid in purification and handling.Dioxane is a suspected carcinogen; HCl in ether can be corrosive.

Decision Tree for Boc Deprotection

Boc_Deprotection_Decision_Tree Start Starting Boc Deprotection Acid_Sensitive Are other acid-sensitive groups present? Start->Acid_Sensitive TFA Use TFA/DCM Acid_Sensitive->TFA No HCl Use HCl in Dioxane/Ether Acid_Sensitive->HCl Yes Incomplete Incomplete Reaction? TFA->Incomplete HCl->Incomplete Scavengers Add Scavengers (e.g., TIS, Anisole) Success Successful Deprotection Scavengers->Success Increase_Acid Increase Acid Concentration/Time Incomplete->Increase_Acid Yes Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Acid->Success Side_Products->Scavengers Yes Mild_Conditions Use Milder Conditions Side_Products->Mild_Conditions Yes Side_Products->Success No Mild_Conditions->Success

Caption: Decision-making guide for Boc deprotection strategies.

Benzyl Ether Cleavage

Q1: I am unintentionally cleaving the benzyl ether group. How can I avoid this?

The benzyl ether is generally stable but can be cleaved under certain conditions.

Reaction Condition Potential for Cleavage Prevention
Strong Acidic Conditions Prolonged exposure to strong acids like HBr or high concentrations of TFA at elevated temperatures can cause cleavage.[17]Use the mildest acidic conditions possible for other transformations (e.g., Boc deprotection). Keep reaction times to a minimum and monitor closely.
Catalytic Hydrogenation This is the standard method for benzyl ether deprotection (e.g., H₂, Pd/C).[17]If other functional groups need to be reduced without affecting the benzyl ether, alternative reducing agents should be chosen.

This guide provides a starting point for troubleshooting common reactions with this compound. For more specific issues, consulting detailed literature precedents for similar substrates is always recommended.

References

Technical Support Center: Debenzylation of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the benzyl protecting group from (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol to yield (R)-2-(Boc-amino)-1,3-propanediol. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this critical deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the benzyl group from this compound?

A1: The most prevalent and effective method for this transformation is catalytic hydrogenation . This involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source. Two main variations are commonly employed:

  • Direct Catalytic Hydrogenation: Utilizes hydrogen gas (H₂), often under atmospheric or slightly elevated pressure.

  • Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule in situ, such as ammonium formate or formic acid, which can be safer and more convenient than handling hydrogen gas.[1]

Q2: Which catalyst is recommended for this debenzylation?

A2: 10% Palladium on carbon (Pd/C) is the standard and most widely used catalyst for this type of hydrogenolysis.[1][2] In cases of difficult or slow reactions, Pearlman's catalyst (Pd(OH)₂/C) may be more effective.

Q3: What solvents are suitable for this reaction?

A3: Polar protic solvents are generally preferred as they can accelerate the hydrogenation rate. Commonly used solvents include methanol (MeOH) , ethanol (EtOH) , and ethyl acetate (EtOAc) .[2][3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) . The disappearance of the starting material and the appearance of the more polar product spot indicate the progression of the reaction. Staining with potassium permanganate can be effective for visualizing both the starting material and the product.

Experimental Protocols

Method 1: Direct Catalytic Hydrogenation

This protocol is a standard procedure for benzyl ether deprotection using hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (or Ethanol)

  • Hydrogen (H₂) gas balloon or supply

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

  • Substrate Addition: Dissolve this compound in methanol and add it to the flask.

  • Hydrogenation Setup: Securely attach a hydrogen balloon to the flask.

  • Gas Exchange: Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen from the balloon.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure all the product is collected.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude (R)-2-(Boc-amino)-1,3-propanediol. The product can be purified further by column chromatography if necessary.

Method 2: Catalytic Transfer Hydrogenation

This method offers an alternative to using hydrogen gas, which can be advantageous in terms of safety and equipment simplicity.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol

Procedure:

  • Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound in methanol.

  • Catalyst and Donor Addition: To this solution, add 10% Pd/C (typically a weight equal to the substrate) followed by the portion-wise addition of ammonium formate (approximately 5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ammonium formate and other salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Data Presentation

The following table summarizes typical reaction conditions for the debenzylation of benzyl-protected amino alcohols. Note that optimal conditions for this compound may require some experimentation.

ParameterDirect HydrogenationCatalytic Transfer Hydrogenation
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 5-10 mol%50-100 wt% of substrate
Hydrogen Source H₂ gas (balloon)Ammonium Formate (5 eq.)
Solvent Methanol or EthanolMethanol
Temperature Room TemperatureRoom Temperature to Reflux
Pressure AtmosphericAtmospheric
Typical Reaction Time 4-24 hours1-6 hours
Reported Yields (for similar substrates) >90%>85%[1]

Troubleshooting Guide

Issue 1: The reaction is slow or incomplete.

Potential Cause Troubleshooting Step Rationale
Poor Catalyst Activity Use a fresh batch of Pd/C. Consider using Pearlman's catalyst (Pd(OH)₂/C).Catalysts can lose activity over time or due to improper storage. Pearlman's catalyst is often more active for hydrogenolysis.
Catalyst Poisoning Ensure high purity of the starting material and solvents. Acid-wash glassware before use.Trace impurities, particularly sulfur or halogenated compounds, can poison the palladium catalyst.
Insufficient Hydrogen For direct hydrogenation, ensure the H₂ balloon is adequately filled and the system is well-sealed. For CTH, add additional ammonium formate.A lack of the hydrogen source will stall the reaction.
Poor Mixing Increase the stirring rate. Ensure the catalyst is well-suspended in the reaction mixture.As a heterogeneous reaction, efficient contact between the substrate, catalyst, and hydrogen source is crucial.
Solubility Issues Try a different solvent system, such as a mixture of EtOAc/EtOH or THF/MeOH.The starting material and product have different polarities. A solvent system that dissolves both can improve reaction rates.

Issue 2: Side products are observed on TLC.

Potential Cause Troubleshooting Step Rationale
Over-reduction This is less common for benzyl ethers but if other reducible functional groups are present, consider a milder hydrogen source or catalyst.Unwanted reduction of other functional groups can occur under harsh conditions.
Boc Deprotection Avoid acidic conditions if possible. If using a method that might generate acid, consider adding a non-poisonous base.The Boc group is acid-labile and can be cleaved under strongly acidic conditions.

Visualizations

Experimental Workflow for Direct Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd/C to Flask B Purge with Inert Gas A->B C Dissolve Substrate in MeOH B->C D Add Substrate Solution C->D E Evacuate and Backfill with H₂ (3x) D->E F Stir Vigorously at RT E->F G Monitor by TLC F->G H Purge with Inert Gas G->H I Filter through Celite® H->I J Wash Celite® with MeOH I->J K Concentrate Filtrate J->K L Purify (if necessary) K->L

Caption: Workflow for Benzyl Deprotection via Direct Catalytic Hydrogenation.

Troubleshooting Logic for Incomplete Debenzylation

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solubility Solubility Start Incomplete Reaction? C1 Check Catalyst Activity Start->C1 Yes C3 Check for Poisons (S, Halogens) Start->C3 Yes R1 Insufficient Hydrogen? Start->R1 Yes R3 Poor Mixing? Start->R3 Yes S1 Substrate/Product Solubility? Start->S1 Yes C2 Use Fresh Catalyst or Pearlman's Catalyst C1->C2 End Reaction Complete C2->End C4 Purify Starting Material/Solvents C3->C4 C4->End R2 Replenish H₂ Source R1->R2 R2->End R4 Increase Stirring Rate R3->R4 R4->End S2 Change Solvent System (e.g., EtOAc/EtOH) S1->S2 S2->End

Caption: Troubleshooting Decision Tree for Incomplete Debenzylation Reactions.

References

Preventing racemization of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol during their experiments.

Troubleshooting Guides

Issue: Loss of Enantiomeric Purity After a Reaction

If you have observed a decrease in the enantiomeric excess (ee) of your this compound following a chemical transformation, consult the following guide to identify and address the potential causes.

1. Reaction Conditions Analysis

ParameterPotential Cause of RacemizationRecommended Action
Base Use of strong, non-hindered bases (e.g., NaH, KOtBu, LDA) can lead to deprotonation at the chiral center, causing racemization. Even common organic bases like triethylamine (TEA) can promote racemization under certain conditions.[1][2]Opt for weaker or sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Use the minimum stoichiometric amount of base necessary for the reaction.
Temperature Elevated reaction temperatures significantly accelerate the rate of racemization.[2]Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider performing reactions at 0 °C or below.
Reaction Time Prolonged exposure to basic or acidic conditions can increase the extent of racemization.Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
Solvent The choice of solvent can influence the rate of racemization.The effect of the solvent is substrate and reaction-dependent. It is advisable to screen a few different solvents to identify one that minimizes racemization while still facilitating the desired reaction.
pH during Work-up and Purification Exposure to strongly acidic or basic aqueous solutions during work-up can lead to racemization. Silica gel used in chromatography can also be slightly acidic and may contribute to racemization of sensitive compounds.Maintain a pH as close to neutral as possible during aqueous work-up. Consider using a buffered wash. If silica gel chromatography is suspected to be an issue, try neutralizing the silica gel with a triethylamine solution before use or consider alternative purification methods like crystallization.

2. Visual Troubleshooting Workflow

G start High Racemization Detected base Base Selection start->base temp Reaction Temperature start->temp time Reaction Time start->time workup Work-up/Purification start->workup strong_base Strong/Unhindered Base Used? base->strong_base high_temp High Temperature? temp->high_temp long_time Prolonged Reaction? time->long_time harsh_ph Harsh pH in Work-up? workup->harsh_ph yes1 Yes strong_base->yes1 no1 No strong_base->no1 yes2 Yes high_temp->yes2 no2 No high_temp->no2 yes3 Yes long_time->yes3 no3 No long_time->no3 yes4 Yes harsh_ph->yes4 no4 No harsh_ph->no4 action1 action1 yes1->action1 Use weaker/hindered base (e.g., DIPEA) no1->temp action2 action2 yes2->action2 Lower reaction temperature (e.g., 0 °C) no2->time action3 action3 yes3->action3 Monitor reaction and minimize time no3->workup action4 action4 yes4->action4 Use neutral pH work-up end end no4->end Consult further literature for specific reaction

Troubleshooting workflow for addressing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for racemization of this compound?

A1: For N-Boc protected amino alcohols like this compound, the primary mechanism of racemization, especially under basic conditions, is believed to be direct deprotonation of the proton at the chiral center (the carbon bearing the N-Boc group).[1][3] This forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of both the (R) and (S) enantiomers. Unlike N-Boc protected amino acids, oxazolone formation is not a primary pathway for racemization in this molecule as it lacks a carboxylic acid group.[2][3]

Q2: Can the Boc protecting group itself contribute to racemization?

A2: The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Generally, urethane protecting groups are known to suppress racemization compared to acyl groups because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane.[3] This makes the alpha-proton less acidic. However, under sufficiently strong basic conditions or at elevated temperatures, racemization can still occur.

Q3: At what steps of my experimental procedure should I be most concerned about racemization?

A3: You should be vigilant about conditions that can cause racemization at every step where the chiral center might be labile. This includes:

  • During a reaction: Any step involving strong bases or high temperatures poses a significant risk.

  • During deprotection of the Boc group: While the Boc group is typically removed under acidic conditions (e.g., TFA in DCM), which are less likely to cause racemization of this specific compound compared to basic conditions, prolonged exposure to strong acids or high temperatures during deprotection should still be avoided.

  • During work-up and purification: As mentioned in the troubleshooting guide, exposure to non-neutral pH can be problematic.

Q4: How can I determine the enantiomeric purity of my this compound?

A4: The most common and reliable methods for determining the enantiomeric purity of your compound are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

  • Chiral HPLC: This is a highly sensitive method that can separate and quantify the two enantiomers. A variety of chiral stationary phases (CSPs) are commercially available, and screening a few different columns and mobile phase systems is often necessary to achieve baseline separation.[4][5][6][7][8]

  • NMR Spectroscopy: The enantiomeric excess can be determined by ¹H NMR using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The CSA forms diastereomeric complexes with the enantiomers, which will have distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.[9][10][11][12]

Experimental Protocols

Protocol 1: General Procedure for a Reaction to Minimize Racemization

This protocol provides a general workflow for a reaction involving this compound where racemization is a concern.

G cluster_prep Reaction Setup cluster_reaction Reagent Addition and Reaction cluster_workup Work-up and Purification prep Dissolve substrate in anhydrous solvent cool Cool reaction to 0 °C or below prep->cool add_base Add base (e.g., DIPEA) dropwise cool->add_base add_reagent Add other reagents slowly add_base->add_reagent react Stir at low temperature and monitor by TLC/LC-MS add_reagent->react quench Quench reaction with a neutral or weakly acidic solution react->quench extract Perform aqueous work-up at neutral pH quench->extract purify Purify by crystallization or neutral chromatography extract->purify analyze Analyze enantiomeric purity (chiral HPLC/NMR) purify->analyze

General experimental workflow to minimize racemization.
  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent.

    • Cool the reaction mixture to the desired low temperature (e.g., 0 °C or -20 °C) using an ice-water or ice-salt bath.

  • Reagent Addition:

    • If a base is required, add a sterically hindered base such as diisopropylethylamine (DIPEA) dropwise to the cooled solution.

    • Slowly add the other reactant(s) to the mixture.

  • Reaction Monitoring:

    • Stir the reaction at the low temperature and monitor its progress by a suitable method (e.g., TLC or LC-MS).

    • Once the reaction is complete, proceed immediately to the work-up.

  • Work-up and Purification:

    • Quench the reaction by adding a neutral or weakly acidic quenching agent (e.g., saturated aqueous ammonium chloride solution).

    • If an aqueous work-up is necessary, use washes with neutral pH solutions (e.g., water, brine). Avoid strongly acidic or basic washes.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product. Crystallization is often the preferred method as it can sometimes enrich the enantiomeric purity. If chromatography is necessary, consider using neutral alumina or neutralized silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
  • Column and Mobile Phase Selection:

    • Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® IA, IC) are often a good starting point for screening.[4][7]

    • Begin with a standard mobile phase system, such as a mixture of n-hexane and isopropanol for normal phase chromatography.

  • Sample Preparation:

    • Prepare a dilute solution of your sample (approximately 1 mg/mL) in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and run the chromatogram.

    • If the enantiomers are not resolved, systematically vary the mobile phase composition (e.g., the percentage of isopropanol) and the column temperature. The addition of small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve resolution, but should be used with caution.[13]

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Protocol 3: Determination of Enantiomeric Purity by ¹H NMR with a Chiral Solvating Agent
  • Reagents and Sample Preparation:

    • Choose a suitable chiral solvating agent (CSA). For amino alcohols, chiral acids can be effective. Alternatively, a three-component system with 2-formylphenylboronic acid and an enantiopure diol like (R)-BINOL can be used.[9][12]

    • In an NMR tube, dissolve approximately 5-10 mg of your sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of your sample alone.

    • Add 1.0 to 1.2 equivalents of the CSA to the NMR tube.

  • NMR Acquisition:

    • Acquire another ¹H NMR spectrum after the addition of the CSA.

  • Data Analysis:

    • Compare the two spectra and identify a proton signal in your molecule (ideally a sharp singlet or a well-resolved multiplet) that has split into two distinct signals upon addition of the CSA. These two signals represent the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the same formula as for the HPLC data analysis.

References

Technical Support Center: Synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent and scalable route starts from the commercially available amino acid, D-serine. The synthesis involves two key steps: 1) Protection of the amino and hydroxyl groups to form N-Boc-O-benzyl-D-serine. 2) Selective reduction of the carboxylic acid to the primary alcohol.

Q2: What are the critical parameters to control during the reduction of N-Boc-O-benzyl-D-serine?

A2: Temperature control is crucial during the formation of the mixed anhydride with isobutyl chloroformate to prevent side reactions. The slow addition of the reducing agent, such as sodium borohydride, is also critical to manage the reaction exotherm and ensure selectivity.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the protection and reduction steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the consumption of starting material and the formation of the product.

Q4: What are the typical yields and purity I can expect?

A4: With optimized conditions, the overall yield for the two-step synthesis can range from 70-85%. The final product can be obtained with a purity of >98% after purification by crystallization.

Q5: Is the final product crystalline, and what is a suitable method for purification at a large scale?

A5: Yes, this compound is a crystalline solid.[1] Crystallization is the most effective and scalable method for purification. A suitable solvent system for crystallization is a mixture of ethyl acetate and hexane.

Troubleshooting Guides

Problem 1: Low Yield in the N-Boc-O-benzyl-D-serine Synthesis
Possible Cause Suggested Solution
Incomplete Boc-protection of D-serine.Ensure the reaction is stirred for a sufficient duration (up to 24 hours) and that the pH is maintained in the appropriate range. Use a slight excess of Di-tert-butyl dicarbonate.
Inefficient O-benzylation.Ensure the use of a strong base like sodium hydride and an anhydrous solvent such as DMF. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Product loss during workup.Be careful during the acidification and extraction steps. Ensure the pH is adjusted correctly to precipitate the product, and perform multiple extractions to maximize recovery.
Problem 2: Incomplete Reduction of N-Boc-O-benzyl-D-serine
Possible Cause Suggested Solution
Insufficient amount of reducing agent.Use a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH4).
Deactivation of the reducing agent.Ensure the reducing agent is of good quality and has been stored properly. Add the reducing agent portion-wise to the reaction mixture.
Low reaction temperature.While the initial mixed anhydride formation is done at low temperature, the reduction may require warming to room temperature to go to completion. Monitor the reaction by TLC.
Problem 3: Formation of Impurities During Reduction
Possible Cause Suggested Solution
Over-reduction to form the N-methyl derivative. This is less common with NaBH4 but can occur with stronger reducing agents. Ensure the reaction temperature is controlled and the reaction is quenched once the starting material is consumed.
Racemization. Maintain low temperatures during the activation (mixed anhydride formation) step to minimize racemization.
Formation of diol impurity from debenzylation. This can occur if harsh acidic conditions or certain catalysts are used during workup. Use a mild workup procedure.

Data Presentation

Table 1: Reagent Quantities for Different Synthesis Scales
Reagent Lab Scale (10g product) Pilot Scale (1kg product)
Step 1: N-Boc-O-benzyl-D-serine
D-Serine7.5 g750 g
Di-tert-butyl dicarbonate18.6 g1.86 kg
Sodium Hydroxide5.7 g570 g
Benzyl Bromide14.6 g1.46 kg
Sodium Hydride (60% dispersion)3.4 g340 g
Step 2: Reduction
N-Boc-O-benzyl-D-serine10.5 g1.05 kg
N-Methylmorpholine (NMM)4.0 mL400 mL
Isobutyl chloroformate4.8 mL480 mL
Sodium Borohydride (NaBH4)2.0 g200 g
Table 2: Typical Yields and Purity
Step Scale Typical Yield Purity (before purification) Purity (after purification)
N-Boc-O-benzyl-D-serineLab85-95%>95%N/A (used directly)
Pilot80-90%>95%N/A (used directly)
This compoundLab80-90%~90%>98%
Pilot75-85%~90%>98%

Experimental Protocols

Protocol 1: Synthesis of N-Boc-O-benzyl-D-serine
  • N-Boc Protection:

    • Dissolve D-serine in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH at 0 °C.

    • Slowly add di-tert-butyl dicarbonate while maintaining the temperature at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1M H2SO4 and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to obtain N-Boc-D-serine as an oil.

  • O-Benzylation:

    • Dissolve the N-Boc-D-serine in anhydrous DMF under a nitrogen atmosphere and cool to 0 °C.

    • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise.

    • Add benzyl bromide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield N-Boc-O-benzyl-D-serine.

Protocol 2: Reduction to this compound
  • Mixed Anhydride Formation:

    • Dissolve N-Boc-O-benzyl-D-serine in anhydrous THF and cool to -15 °C under a nitrogen atmosphere.

    • Add N-methylmorpholine (NMM) dropwise.

    • Slowly add isobutyl chloroformate dropwise, maintaining the temperature at -15 °C.

    • Stir the mixture at -15 °C for 15 minutes.

  • Reduction:

    • In a separate flask, dissolve sodium borohydride in water.

    • Add the aqueous solution of NaBH4 to the mixed anhydride solution at -15 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by adding 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude product.

    • Purify the crude product by crystallization from an ethyl acetate/hexane solvent system.

Visualizations

SynthesisWorkflow D_Serine D-Serine Boc_Protection N-Boc Protection (Boc)2O, NaOH D_Serine->Boc_Protection N_Boc_D_Serine N-Boc-D-Serine Boc_Protection->N_Boc_D_Serine O_Benzylation O-Benzylation BnBr, NaH N_Boc_D_Serine->O_Benzylation N_Boc_O_Benzyl_D_Serine N-Boc-O-benzyl-D-serine O_Benzylation->N_Boc_O_Benzyl_D_Serine Mixed_Anhydride Mixed Anhydride Formation Isobutyl Chloroformate, NMM N_Boc_O_Benzyl_D_Serine->Mixed_Anhydride Reduction Reduction NaBH4 Mixed_Anhydride->Reduction Crude_Product Crude Product Reduction->Crude_Product Purification Crystallization (EtOAc/Hexane) Crude_Product->Purification Final_Product (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol Purification->Final_Product

Caption: Overall synthetic workflow for this compound.

TroubleshootingReduction Start Incomplete Reduction? Check_Reagents Check quality and quantity of NaBH4 Start->Check_Reagents Yes Side_Products Side Products Observed? Start->Side_Products No Increase_Time_Temp Increase reaction time or allow to warm to RT Check_Reagents->Increase_Time_Temp Increase_Time_Temp->Side_Products Over_Reduction Over-reduction suspected? (Check MS for N-Me impurity) Side_Products->Over_Reduction Yes Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Lower_Temp Lower reaction temperature Over_Reduction->Lower_Temp Racemization Racemization suspected? (Check optical rotation) Over_Reduction->Racemization No Lower_Temp->Purification_Issue Strict_Temp_Control Ensure strict temperature control during anhydride formation Racemization->Strict_Temp_Control Racemization->Purification_Issue No Strict_Temp_Control->Purification_Issue Chromatography Consider column chromatography Purification_Issue->Chromatography Yes Recrystallize Optimize crystallization solvent system Purification_Issue->Recrystallize Success Problem Resolved Purification_Issue->Success No Chromatography->Success Recrystallize->Success

Caption: Troubleshooting decision tree for the reduction step.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a chiral building block of significant interest in pharmaceutical synthesis. Its enantiomeric purity is a critical quality attribute that can influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for the determination of its chemical purity and enantiomeric excess: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitation of enantiomeric excess, impurity profiling, or structural confirmation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Separation of volatile analytes based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and enabling enantiomeric differentiation with chiral auxiliaries.
Primary Use Enantiomeric purity determination and quantification.Impurity profiling and quantification of volatile derivatives.Structural elucidation, purity assessment, and determination of enantiomeric excess.
Sample Preparation Minimal; dissolution in a suitable solvent.Derivatization (e.g., silylation) is required to increase volatility.Dissolution in a deuterated solvent; may require the addition of a chiral solvating agent for enantiomeric excess determination.
Instrumentation HPLC system with a chiral column, pump, autosampler, and detector (e.g., UV-Vis).Gas chromatograph with a capillary column, injector, oven, and a mass spectrometer.NMR spectrometer.
Sensitivity HighVery HighModerate to Low
Data Output Chromatogram with resolved enantiomer peaks.Chromatogram with peaks corresponding to different compounds and their mass spectra.Spectrum with signals corresponding to different nuclei, providing structural information.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and serve as a starting point for method development and validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers. The following protocol is adapted from a method for the closely related compound, N-(tert-Butoxycarbonyl)-O-benzyl-serine, and is expected to be applicable to this compound.[1][2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Ristocetin A based column (e.g., CHIROBIOTIC™ R)[1][2]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol). The exact ratio should be optimized to achieve baseline separation. A common starting point is 90:10 (v/v) hexane:ethanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Performance: This method is anticipated to provide baseline resolution of the (R)- and (S)-enantiomers, allowing for accurate determination of the enantiomeric excess. The retention times will need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis. Silylation is a common technique to increase the volatility of polar analytes containing hydroxyl and amino groups.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization Protocol (Silylation):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

  • Seal the vial and heat at 70-80 °C for 30-60 minutes.

  • Cool the vial to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Expected Performance: This method will provide a chromatogram showing the derivatized analyte and any volatile impurities. The mass spectrum of the derivatized this compound will show characteristic fragment ions that can be used for structural confirmation. For chiral analysis, a chiral GC column would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy is a primary tool for structural elucidation. For determining enantiomeric excess, the use of a chiral solvating agent (CSA) can induce chemical shift differences between the enantiomers in the NMR spectrum.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

  • Add 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To a separate NMR tube containing the same amount of sample and solvent, add 1.0 to 1.2 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral lanthanide shift reagent).

  • Gently mix the contents of the tube and acquire another ¹H NMR spectrum.

Data Analysis:

  • Compare the two spectra. In the presence of the chiral solvating agent, specific proton signals of the two enantiomers may be resolved into two separate peaks or show significant broadening.

  • The enantiomeric excess can be calculated by integrating the corresponding signals for the major and minor enantiomers.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for selecting the appropriate analytical method based on the desired information.

Analytical_Workflow start Start: Analyze (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol question1 Primary Goal? start->question1 structural_elucidation Structural Elucidation & Purity Assessment question1->structural_elucidation Structure/Purity enantiomeric_purity Enantiomeric Purity Determination question1->enantiomeric_purity Enantiomeric Ratio impurity_profiling Impurity Profiling question1->impurity_profiling Impurities nmr NMR Spectroscopy structural_elucidation->nmr hplc Chiral HPLC enantiomeric_purity->hplc gcms GC-MS (with derivatization) impurity_profiling->gcms nmr_csa NMR with Chiral Solvating Agent nmr->nmr_csa Need Enantiomeric Ratio? end End nmr->end hplc->end gcms->end nmr_csa->end

Caption: Workflow for selecting an analytical method.

References

A Comparative Guide to the HPLC Analysis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control for chiral molecules like (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by experimental data from structurally similar molecules. Alternative analytical techniques are also discussed to provide a broader context for chiral analysis.

Comparison of Analytical Methods

Chiral HPLC stands as the predominant technique for the enantioselective analysis of N-Boc protected amino alcohols due to its robustness, reproducibility, and direct analytical capabilities. However, alternative methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed, often requiring a derivatization step.

FeatureChiral HPLC (Proposed Method)Chiral HPLC (Alternative)Chiral GC (with Derivatization)
Principle Direct enantiomeric separation on a macrocyclic glycopeptide-based chiral stationary phase (CSP).Direct enantiomeric separation on a polysaccharide-based chiral stationary phase (CSP).Separation of volatile diastereomeric derivatives on a chiral capillary column.
Stationary Phase Ristocetin A or Teicoplanin-based CSPs (e.g., CHIROBIOTIC™ R or T).Polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IC).Chiral capillary column (e.g., Cyclodextrin-based).
Sample Preparation Minimal; dissolution in a suitable solvent (e.g., mobile phase).Minimal; dissolution in a suitable solvent.Derivatization required to increase volatility (e.g., silylation of the hydroxyl group).
Instrumentation Standard HPLC system with UV detector.Standard HPLC system with UV detector.Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Key Advantages High selectivity for Boc-protected amino acids/alcohols, robust, direct analysis.Broad applicability for a wide range of chiral compounds.High efficiency and sensitivity.
Key Limitations CSPs can be expensive.Mobile phase selection can be more restrictive.Indirect analysis, potential for racemization during derivatization.

Experimental Data

Table 1: Chromatographic Data for the Separation of N-(tert-Butoxycarbonyl)-O-benzyl-serine Enantiomers

ParameterValue
Chiral Stationary Phase Ristocetin A
Mobile Phase 20/80 (v/v) Methanol / 0.1% Triethylammonium Acetate (TEAA), pH 7.0
Retention Factor (k'1) of L-enantiomer 1.26
Separation Factor (α) 1.18
Resolution (Rs) 0.8

Data extracted from a study on a Ristocetin A bonded stationary phase.

This data suggests that a baseline separation may require further optimization of the mobile phase, such as adjusting the organic modifier concentration or the pH. For many Boc-amino acids, reversed-phase mode on CHIROBIOTIC T and R columns is a viable choice.

Experimental Protocols

Below are detailed methodologies for the proposed primary HPLC method and a potential alternative involving GC.

Proposed Chiral HPLC Method

This protocol is based on established methods for similar Boc-protected amino acids and alcohols.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column thermostat, and UV detector.

2. Chromatographic Conditions:

  • Column: CHIROBIOTIC™ R, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of Methanol and an aqueous buffer (e.g., 0.1% Triethylammonium acetate, pH adjusted between 4 and 7). The optimal ratio should be determined experimentally, starting with a composition similar to that used for N-(tert-Butoxycarbonyl)-O-benzyl-serine.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Stability Considerations:

  • The N-Boc protecting group is generally stable in mobile phases containing low concentrations (e.g., 0.1%) of trifluoroacetic acid (TFA). However, using a less acidic modifier like TEAA is a safer starting point to avoid potential degradation.

Alternative Method: Chiral GC with Derivatization

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID).

2. Derivatization Protocol:

  • Silylation: To increase volatility, the primary alcohol group of the analyte must be derivatized. A common method is silylation.

    • Dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., anhydrous pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.

3. GC Conditions:

  • Column: A chiral capillary column suitable for the separation of amino alcohol derivatives (e.g., a cyclodextrin-based column like Chiraldex G-TA).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 250 °C.

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chiral Separation (CHIROBIOTIC™ R) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the chiral HPLC analysis of this compound.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_main Analytical Goal: Enantiomeric Purity of this compound cluster_alternatives Alternative Methods HPLC Chiral HPLC (Direct Analysis) Derivatization Derivatization Required (e.g., Silylation) GC Chiral GC GC->Derivatization CE Capillary Electrophoresis CE->Derivatization often

Caption: Comparison of direct vs. indirect chiral analysis methods.

A Comparative Guide to Determining the Enantiomeric Excess of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a valuable chiral building block, requires accurate enantiomeric purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC) methods for this purpose, complete with experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The two primary approaches are the direct method, using a chiral stationary phase (CSP), and the indirect method, which involves derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column. For this compound, direct methods on polysaccharide-based or macrocyclic glycopeptide-based CSPs are highly effective.

Comparison of Chiral Stationary Phases for Direct HPLC Analysis

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))CHIROBIOTIC® R (Ristocetin A)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 220 nmUV at 220 nm
Expected Resolution (Rs) > 2.0> 1.5
Typical Analysis Time 15 - 25 minutes10 - 20 minutes
Advantages Excellent resolution for a wide range of compounds, robust.Broad selectivity, compatible with polar organic and reversed-phase modes.[1][2]
Considerations Mobile phase is not compatible with mass spectrometry.Requires volatile buffers for LC-MS compatibility.

Experimental Protocol: HPLC with Polysaccharide-Based CSP

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of the mobile phase (n-Hexane / 2-Propanol, 90:10).

  • HPLC System: An HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in the NMR spectrum.

Recommended NMR Method

ParameterValue
Chiral Solvating Agent (CSA) (S)-BINOL (1,1'-Bi-2-naphthol) or (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
Solvent Chloroform-d (CDCl₃)
Analyte Concentration ~0.02 M
CSA to Analyte Molar Ratio 1:1 to 2:1
NMR Instrument 400 MHz or higher
Analysis Time < 10 minutes per sample
Advantages Rapid analysis, minimal sample preparation, non-destructive.[3]
Considerations Requires a relatively high concentration of the analyte, peak resolution can be sensitive to temperature and concentration.

Experimental Protocol: NMR with Chiral Solvating Agent

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of Chloroform-d.

  • Addition of CSA: Add 1 to 2 molar equivalents of the chiral solvating agent (e.g., (S)-BINOL) to the NMR tube.

  • Analysis: Gently shake the tube to ensure mixing and acquire the ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that shows distinct peaks for the two enantiomers. The enantiomeric excess is determined by the integration ratio of these peaks.

Gas Chromatography (GC)

Chiral GC can also be employed for the determination of enantiomeric excess, particularly when coupled with a mass spectrometer (GC-MS) for enhanced sensitivity and specificity. However, for non-volatile compounds like the target molecule, derivatization is typically required to increase volatility and improve chromatographic performance.

General Approach for Chiral GC Analysis

  • Derivatization: A two-step derivatization is generally necessary for amino alcohols.[4]

    • Acylation of the amino group: React the sample with an acylating agent such as trifluoroacetic anhydride (TFAA).

    • Silylation of the hydroxyl group: React the acylated product with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC System: A gas chromatograph equipped with a chiral capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Chirasil-Val).

  • Analysis: The derivatized sample is injected into the GC system, and the enantiomers are separated on the chiral column.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers.

Comparison with Other Alternatives

FeatureChiral HPLCChiral NMR with CSAChiral GC
Sample Preparation Minimal (dissolution)Minimal (dissolution and addition of CSA)Requires derivatization
Analysis Time Moderate (10-30 min)Fast (< 10 min)Moderate (20-40 min)
Sensitivity Good to excellentModerateExcellent (especially with MS)
Instrumentation Widely availableWidely availableWidely available
Destructive No (sample can be recovered)NoYes
Ease of Method Development ModerateRelatively simpleCan be complex due to derivatization

Visualizations

G General Workflow for ee Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Analyte Racemic or Enantioenriched (R/S)-3-Benzyloxy-2-(Boc-amino)-1-propanol HPLC Chiral HPLC Analyte->HPLC NMR Chiral NMR Analyte->NMR GC Chiral GC Analyte->GC Requires Derivatization Chromatogram Chromatogram (Separated Peaks) HPLC->Chromatogram Spectrum NMR Spectrum (Shifted Signals) NMR->Spectrum GC->Chromatogram ee_calc Calculate % ee from Peak Integrals Chromatogram->ee_calc Spectrum->ee_calc

Caption: General workflow for determining enantiomeric excess.

G Decision Logic for Method Selection Start Start: Determine ee of (R)-3-Benzyloxy-2-(Boc-amino)-1-propanol ScreenHPLC Screen on Chiral HPLC? Start->ScreenHPLC UseHPLC Use Chiral HPLC (Direct Method) ScreenHPLC->UseHPLC Yes ConsiderNMR Need Faster Analysis? ScreenHPLC->ConsiderNMR No End End UseHPLC->End UseNMR Use Chiral NMR with CSA ConsiderNMR->UseNMR Yes ConsiderGC Need Higher Sensitivity and Volatility is Achievable? ConsiderNMR->ConsiderGC No UseNMR->End UseGC Use Chiral GC (Indirect/Derivatization) ConsiderGC->UseGC Yes ConsiderGC->End No

Caption: Decision logic for selecting an analytical method.

References

A Comparative Guide to Chiral Synthons: (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol and Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral synthon is a critical determinant of reaction success, influencing stereoselectivity, yield, and overall efficiency. This guide provides a comparative overview of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol and other prominent chiral amino alcohols. The benchmark reaction for this comparison is the well-established enantioselective addition of diethylzinc to benzaldehyde, a standard for evaluating the efficacy of chiral ligands.

While this compound is a valuable building block in organic synthesis, a comprehensive literature search did not yield specific experimental data for its performance as a catalyst in the benchmark reaction. This is likely due to the presence of the Boc protecting group on the nitrogen atom, which prevents it from participating in the formation of the necessary zinc-ligand complex for catalysis. Therefore, for a more relevant comparison, this guide will utilize performance data for its deprotected analogue, (R)-(+)-2-Amino-3-benzyloxy-1-propanol , as a proxy. This allows for a more direct comparison of the inherent stereodirecting ability of the core chiral scaffold against other widely used chiral amino alcohols.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction that produces chiral secondary alcohols. The effectiveness of a chiral amino alcohol ligand in this transformation is primarily assessed by the chemical yield of the product and its enantiomeric excess (e.e.).

Data Presentation

The following table summarizes the performance of various chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.

Chiral Synthon/LigandStructureCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)e.e. (%)Product Configuration
(R)-(+)-2-Amino-3-benzyloxy-1-propanol (Proxy for target compound)Data not availableData not availableData not availableData not availableData not availableData not availableData not available
(1R,2S)-(-)-Norephedrine2Toluene0249885(R)
(1S,2R)-(+)-Norephedrine2Toluene0249786(S)
(1R,2R)-(-)-Pseudoephedrine2Toluene0249586(R)
(1S,2S)-(+)-Pseudoephedrine2Toluene0249687(S)
(-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol)2Toluene029798(S)
Fructose-derived Amino Alcohol20Hexane03>9592(S)
Camphor-derived 1,4-Aminoalcohol5TolueneRoom Temp249995(S)

Experimental Protocols

A representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst is provided below.

Materials:

  • Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Syringes and needles for handling air-sensitive reagents

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Formation of the Zinc-Ligand Complex: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess (e.e.) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Mandatory Visualization

Catalytic Cycle for Diethylzinc Addition

The following diagram illustrates the generally accepted catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral β-amino alcohol.

Catalytic_Cycle Ligand Chiral Amino Alcohol (L) ComplexA Chiral Zinc Alkoxide (LZnEt) Ligand->ComplexA + Et2Zn Et2Zn Diethylzinc (Et2Zn) Et2Zn->ComplexA ComplexB Ternary Complex [L*Zn(Et)(RCHO)] ComplexA->ComplexB + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->ComplexB TransitionState Transition State ComplexB->TransitionState Ethyl Transfer ProductComplex Product-Zinc Complex TransitionState->ProductComplex ProductComplex->ComplexA Release of Product Product Chiral Alcohol Product ProductComplex->Product

Caption: Proposed catalytic cycle for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Experimental Workflow

This diagram outlines the typical experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde as described in the protocol.

Experimental_Workflow Start Start Prep Catalyst Preparation: Dissolve Chiral Ligand in Anhydrous Toluene Start->Prep Complexation Complex Formation: Add Diethylzinc at 0°C Prep->Complexation Addition Substrate Addition: Add Benzaldehyde Complexation->Addition Reaction Reaction: Stir at 0°C, Monitor by TLC Addition->Reaction Quench Quenching: Add sat. aq. NH4Cl Reaction->Quench Workup Work-up: Extraction and Drying Quench->Workup Purify Purification: Column Chromatography Workup->Purify Analyze Analysis: Yield and e.e. (HPLC/GC) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that significantly impacts the efficiency, stereochemical purity, and overall success of a synthetic route. This guide provides an objective comparison of viable alternatives to (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a widely used C3 chiral synthon. The comparison includes key performance indicators, detailed experimental protocols, and visual representations of synthetic pathways to aid in the selection of the most suitable building block for your research needs.

This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals such as protease inhibitors and other complex chiral molecules. Its structure incorporates a protected amine, a protected primary alcohol, and a free primary alcohol, offering multiple points for synthetic elaboration while maintaining stereochemical integrity. However, the availability of alternative chiral building blocks with distinct advantages in terms of accessibility, reactivity, and synthetic utility warrants a comprehensive comparison.

This guide focuses on three principal alternatives: the enantiomeric (S)-(-)-3-Benzyloxy-2-(Boc-amino)-1-propanol, the versatile Garner's aldehyde, and the readily available Boc-L-serine methyl ester. Additionally, (R)-N-Boc-3-amino-1,2-propanediol is presented as an emerging alternative.

Performance Comparison of Chiral Building Blocks

The selection of a chiral building block is often dictated by factors such as the desired stereochemistry of the target molecule, the synthetic route, and the reaction conditions. The following tables summarize quantitative data for the synthesis and application of the primary compound and its alternatives.

CompoundStarting MaterialKey ReagentsYield (%)Enantiomeric Excess (ee %)Reference
This compound N-Boc-D-SerineBenzyl bromide, Cs₂CO₃, NaBH₄~70-80 (overall)>99[1]
(S)-(-)-3-Benzyloxy-2-(Boc-amino)-1-propanol N-Boc-L-SerineBenzyl bromide, Cs₂CO₃, NaBH₄~70-80 (overall)>99[1]
(R)-Garner's Aldehyde D-SerineAcCl, MeOH; (Boc)₂O, Et₃N; Me₂C(OMe)₂, BF₃·Et₂O; DIBAL-H66-71 (overall)>97[2][3]
(S)-Garner's Aldehyde L-SerineAcCl, MeOH; (Boc)₂O, Et₃N; Me₂C(OMe)₂, BF₃·Et₂O; DIBAL-H66-71 (overall)>97[2][3]
Boc-L-Serine Methyl Ester L-Serine(Boc)₂O, NaOH; CH₃I, K₂CO₃~86No significant racemization reported
(R)-N-Boc-3-amino-1,2-propanediol (R)-GlycidolNH₃, then (Boc)₂OHigh>99[4]

Application in Synthesis: A Comparative Overview

The utility of these chiral building blocks is best demonstrated through their application in the synthesis of complex molecules. Below is a comparison of their performance in representative transformations.

Building BlockReaction TypeProduct ClassDiastereomeric Ratio (dr) / Yield (%)Key FeaturesReference
This compound Precursor to epoxides for couplingHIV Protease Inhibitors (e.g., Darunavir)High diastereoselectivityDirect incorporation of a key chiral fragment.[5][6]
Garner's Aldehyde Wittig Olefinationα,β-Unsaturated estersE/Z selectivity is condition-dependentVersatile for chain extension; stereocenter prone to epimerization under basic conditions.[2][3]
Garner's Aldehyde Grignard Additionsyn/anti-Amino alcoholsanti-selective (typically >10:1)Predictable stereochemical outcome based on Felkin-Anh model.[3]
Boc-L-Serine Methyl Ester Reduction and further modificationChiral β-amino alcoholsHighReadily available starting material from the chiral pool.

Experimental Protocols

Detailed methodologies for the synthesis of the target compound and its key alternatives are provided below to allow for an informed selection based on laboratory capabilities and synthetic strategy.

Synthesis of this compound

This protocol is adapted from methodologies involving the protection and reduction of N-Boc-D-serine.[1]

  • O-Benzylation of N-Boc-D-Serine: To a solution of N-Boc-D-serine (1.0 equiv) in DMF, add cesium carbonate (1.1 equiv). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.2 equiv) and continue stirring for 12 hours. Work up by diluting with ethyl acetate and washing with aqueous lithium bromide, sodium bicarbonate, and brine. Purify by column chromatography to yield N-Boc-O-benzyl-D-serine.

  • Reduction to the Alcohol: Dissolve the N-Boc-O-benzyl-D-serine in anhydrous THF and cool to 0 °C. Add borane-tetrahydrofuran complex (BH₃·THF) or another suitable reducing agent (e.g., NaBH₄ with an activating agent) dropwise. Stir the reaction at 0 °C and then allow it to warm to room temperature. Quench the reaction carefully with methanol and water. Extract the product with an organic solvent and purify by column chromatography to afford this compound.

Synthesis of (S)-Garner's Aldehyde

This procedure is a widely adopted and optimized method.[2][3]

  • Esterification of L-Serine: Acetyl chloride is added to methanol at 0 °C, and then L-serine is added. The mixture is heated to 50 °C until the reaction is complete. The solvent is removed under reduced pressure to give the serine methyl ester hydrochloride.

  • N-Boc Protection: The serine methyl ester hydrochloride is dissolved in dichloromethane, and triethylamine is added, followed by di-tert-butyl dicarbonate at 0 °C. The reaction is allowed to warm to room temperature.

  • Acetonide Formation: The N-Boc-L-serine methyl ester is dissolved in dichloromethane, and 2,2-dimethoxypropane and a catalytic amount of BF₃·Et₂O are added. The reaction is stirred at room temperature.

  • Reduction to the Aldehyde: The resulting protected ester is dissolved in toluene and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H) in toluene is added dropwise, maintaining the temperature below -75 °C. The reaction is quenched with methanol, followed by an aqueous workup. The crude product is purified by vacuum distillation to yield (S)-Garner's aldehyde.

Synthesis of Boc-L-Serine Methyl Ester

A standard procedure for the protection and esterification of L-serine.

  • N-Boc Protection of L-Serine: L-serine is dissolved in 1 N sodium hydroxide and cooled in an ice bath. A solution of di-tert-butyl dicarbonate in dioxane is added, and the mixture is stirred, allowing it to warm to room temperature. The mixture is then acidified and extracted with ethyl acetate to give N-Boc-L-serine.

  • Esterification: The crude N-Boc-L-serine is dissolved in DMF and cooled in an ice bath. Potassium carbonate is added, followed by methyl iodide. The reaction is stirred and allowed to warm to room temperature. The product is isolated by filtration and partitioning between ethyl acetate and water, yielding Boc-L-serine methyl ester as an oil.

Synthesis of (R)-N-Boc-3-amino-1,2-propanediol

This synthesis utilizes the ring-opening of a chiral epoxide.[4]

  • Amination of (R)-Glycidol: (R)-Glycidol is treated with aqueous ammonia under pressure at an elevated temperature. After the reaction is complete, the excess ammonia and water are removed under reduced pressure to yield (R)-3-amino-1,2-propanediol.

  • N-Boc Protection: The crude (R)-3-amino-1,2-propanediol is dissolved in a mixture of tert-butanol and 1 M NaOH. A solution of di-tert-butyl dicarbonate in tert-butanol is added slowly under ice-bath cooling. The reaction is stirred at room temperature for several hours. The product is isolated by extraction and purified by column chromatography.

Synthetic Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and workflows involving these chiral building blocks.

Synthesis_of_Darunavir_Fragment R_Propanol (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol Epoxide Chiral Epoxide R_Propanol->Epoxide Tosylation, base Coupling Coupling with Hexahydrofuro[2,3-b]furan-3-ol Epoxide->Coupling Ring Opening Darunavir_Core Key Darunavir Intermediate Coupling->Darunavir_Core

Caption: Synthesis of a key intermediate for Darunavir.

Garners_Aldehyde_Reactions cluster_wittig Wittig Olefination cluster_grignard Grignard Addition Garners_Aldehyde (S)-Garner's Aldehyde Unsaturated_Ester α,β-Unsaturated Ester Garners_Aldehyde->Unsaturated_Ester [Wittig_Reagent] Amino_Alcohol anti-Amino Alcohol Garners_Aldehyde->Amino_Alcohol [Grignard_Reagent] Wittig_Reagent Ph₃P=CHR Grignard_Reagent R'MgX

Caption: Key reactions of Garner's Aldehyde.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Coupling Coupling Resin->Coupling Fmoc_AA_OH Fmoc-Protected Amino Acid Activation Activation (e.g., HBTU/HOBt) Fmoc_AA_OH->Activation Activation->Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling->Fmoc_Deprotection Repeat Repeat Coupling and Deprotection Cycles Fmoc_Deprotection->Repeat Repeat->Coupling Cleavage Cleavage from Resin (TFA) Repeat->Cleavage Peptide Final Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis.

Conclusion

The choice of a chiral building block is a multifaceted decision that requires careful consideration of the synthetic target, reaction efficiency, and economic viability. While this compound remains a valuable and widely used synthon, alternatives such as Garner's aldehyde and Boc-L-serine methyl ester offer distinct advantages. Garner's aldehyde provides a versatile platform for carbon-carbon bond formation, albeit with potential challenges in controlling stereochemistry at the aldehyde center. Boc-L-serine methyl ester, derived directly from the chiral pool, is an economical and readily available starting material for the synthesis of a variety of chiral amino alcohols. The enantiomeric (S)-(-)-3-Benzyloxy-2-(Boc-amino)-1-propanol provides access to the opposite stereochemical series, while (R)-N-Boc-3-amino-1,2-propanediol represents a promising alternative with a different pattern of functional group protection. By presenting comparative data and detailed protocols, this guide aims to equip researchers with the necessary information to make an informed decision on the most suitable chiral building block for their synthetic endeavors.

References

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a valuable chiral starting material extensively utilized by researchers and drug development professionals in the synthesis of complex, stereochemically defined molecules. Its inherent chirality and versatile functional groups make it a crucial intermediate in the development of novel therapeutic agents. This guide provides a comparative overview of its key applications, supported by experimental data and detailed protocols, to aid researchers in leveraging this compound for their synthetic needs.

I. Synthesis of Potent and Selective ROS1 Inhibitors

Derivatives of this compound have been instrumental in the development of novel inhibitors of ROS1 (c-ros oncogene 1), a receptor tyrosine kinase implicated in certain cancers. The chiral backbone of the propanol derivative is crucial for achieving high potency and selectivity.

Comparative Performance of 3-Benzyloxyaminopyridine Derivatives

A study on novel 3-benzyloxyaminopyridines as ROS1 inhibitors highlights the importance of the chiral fragment derived from this compound. The stereochemistry at the C2 position of the propanol backbone is critical for optimal binding to the ROS1 kinase domain.

CompoundROS1 IC50 (nM)ALK IC50 (nM)Selectivity (ALK/ROS1)
Derivative A 1545030
Derivative B 2580032
Crizotinib 30301

Table 1: Comparison of in vitro potency and selectivity of ROS1 inhibitors.

Experimental Protocol: Synthesis of a 3-Benzyloxyaminopyridine-based ROS1 Inhibitor

The following is a representative experimental protocol for the synthesis of a key intermediate using this compound.

Step 1: Mesylation of this compound

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate.

Step 2: Azide Substitution

The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude azide.

Step 3: Reduction of the Azide

The crude azide is dissolved in methanol, and palladium on carbon (10 mol%) is added. The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford the corresponding amine, which is a key precursor for the final ROS1 inhibitor.

G cluster_0 Synthesis of ROS1 Inhibitor Precursor A (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol B Mesylation (MsCl, Et3N, DCM) A->B C (R)-3-Benzyloxy-2-(Boc-amino) -1-propyl methanesulfonate B->C D Azide Substitution (NaN3, DMF) C->D E (S)-3-Azido-1-benzyloxy -2-(Boc-amino)propane D->E F Reduction (H2, Pd/C, MeOH) E->F G (S)-3-Amino-1-benzyloxy -2-(Boc-amino)propane F->G G cluster_1 Synthesis of a Sodium Channel Blocker A (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol B Epoxidation (NaH, TsCl then K2CO3) A->B C (R)-N-Boc-3-benzyloxy -1,2-epoxypropane B->C D Ring Opening (5-Indanol, NaH, DMF) C->D E (R)-1-(5-Indanyloxy)-3-benzyloxy -2-(Boc-amino)propan-2-ol D->E F Deprotection (TFA, H2, Pd/C) E->F G (R)-3-Amino-1-(5-indanyloxy) -propan-2-ol F->G G cluster_2 General Synthesis of β-Amino Alcohols A (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol B Activation of Primary OH (e.g., TsCl, pyridine) A->B C Activated Intermediate B->C D Nucleophilic Substitution (Nu-) C->D E Substituted Intermediate D->E F Deprotection (Boc and/or Bn) E->F G Chiral β-Amino Alcohol Derivative F->G

Comparative Analysis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol and Alternatives for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a critical chiral building block in pharmaceutical development, with its common alternatives. The objective is to offer researchers, scientists, and drug development professionals a data-driven overview to inform their selection of starting materials for complex synthesis projects. The comparison includes representative data from a Certificate of Analysis (CoA), detailed experimental protocols for quality assessment, and a discussion of key applications.

Introduction to this compound

This compound is a valuable chiral intermediate widely utilized in the asymmetric synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its stereospecific structure makes it a cornerstone in the creation of complex molecules, particularly beta-amino alcohols and macrolide antibiotics.[1] The Boc (tert-butoxycarbonyl) protecting group on the amine and the benzyl protecting group on the hydroxyl moiety offer stability and allow for selective deprotection during multi-step syntheses.

Comparison of Key Chiral Building Blocks

The selection of a chiral building block is critical to the success of a synthesis campaign. This section compares this compound with its enantiomer, (S)-(-)-3-Benzyloxy-2-(Boc-amino)-1-propanol, and a related, structurally simpler building block, (R)-(-)-2-(Boc-amino)-1-propanol. The data presented in the following table is a representative summary compiled from typical supplier specifications.[3][4]

ParameterThis compound(S)-(-)-3-Benzyloxy-2-(Boc-amino)-1-propanol(R)-(-)-2-(Boc-amino)-1-propanol
CAS Number 127559-33-5[3][5]164733-17-9102049-67-4
Molecular Formula C15H23NO4[3][5]C15H23NO4C8H17NO3
Molecular Weight 281.35 g/mol [3][5]281.35 g/mol 175.23 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white solid
Purity (by HPLC) ≥98%[3][4]≥98%≥98%
Optical Purity (ee) ≥99%≥99%≥99%
Melting Point 78-82 °C78-82 °C68-72 °C
Optical Rotation +10° to +14° (c=1 in CHCl3)-10° to -14° (c=1 in CHCl3)-28° to -32° (c=1 in MeOH)

Experimental Protocols

Accurate determination of purity and identity is paramount for ensuring the quality and consistency of starting materials in drug development. Below are detailed methodologies for key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of chemical purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Procedure:

    • Prepare a standard solution of the analyte in the mobile phase.

    • Prepare a sample solution of the analyte in the mobile phase.

    • Inject both solutions into the HPLC system.

    • The purity is calculated by comparing the peak area of the main component to the total peak area of all components.

Optical Purity (Enantiomeric Excess) Determination by Chiral HPLC

This protocol is crucial for confirming the stereochemical integrity of the chiral building block.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., CHIRALPAK® IA or IC) is often effective for separating enantiomers of protected amino alcohols.[7]

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio may need to be optimized for baseline separation.[7]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Procedure:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the solution into the chiral HPLC system.

    • The enantiomeric excess (ee) is calculated using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Quality Control and Synthesis Workflow

The following diagram illustrates a typical workflow from receiving a chiral building block to its incorporation into a synthetic route.

G cluster_0 Incoming Material QC cluster_1 Asymmetric Synthesis A Receive (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol B CoA Verification A->B C Identity Confirmation (FTIR, NMR) B->C D Purity Analysis (HPLC) C->D E Optical Purity (Chiral HPLC) D->E F Material Release to Inventory E->F G Retrieval from Inventory F->G Approved Lot H Reaction Setup G->H I Synthesis Step H->I J Workup and Isolation I->J K Intermediate Product QC J->K K->H Rework (if needed) L Proceed to Next Step K->L

Quality Control and Synthesis Workflow for Chiral Building Blocks.

Application in Drug Development

Chiral amino alcohols like this compound are indispensable in the synthesis of a wide range of pharmaceuticals. Their utility stems from the ability to introduce a specific stereocenter, which is often crucial for the biological activity and safety of a drug molecule. More than 80% of all drugs and drug candidates contain amine functionalities, many of which are chiral and challenging to prepare.[2] These building blocks serve as key fragments in the synthesis of:

  • Protease Inhibitors: Used in the treatment of HIV/AIDS and other viral diseases.

  • Beta-blockers: A class of drugs used to manage cardiac arrhythmias.

  • Macrolide Antibiotics: Important for treating various bacterial infections.[1]

  • Chiral Catalysts and Ligands: For use in other asymmetric transformations.

The choice between this compound and its alternatives depends on the specific stereochemistry required for the target molecule and the planned synthetic route. The presence and type of protecting groups are also critical considerations for compatibility with subsequent reaction conditions.

References

Navigating the Solid State: A Comparative Guide to the X-ray Crystallography of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of chiral building blocks is paramount for rational drug design and development. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, a key chiral intermediate, and its derivatives are integral to the synthesis of a multitude of pharmaceutical compounds. While a specific crystal structure for the parent compound remains elusive in publicly available databases, this guide provides a comparative analysis of crystallographic data from structurally related compounds, offering valuable insights into the solid-state behavior of this class of molecules. We further present a generalized experimental protocol for X-ray diffraction analysis and compare this technique with other common analytical methods.

Unveiling Molecular Architecture: A Comparative Look at Crystal Structures

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular forces. For chiral molecules like this compound, understanding these packing arrangements is crucial for predicting physical properties and potential polymorphism. Although the crystal structure of the title compound is not publicly documented, analysis of closely related structures provides a predictive framework.

Below is a comparison of crystallographic data for several Boc-protected amino alcohols and other chiral molecules, highlighting key parameters that define their crystal structures.

CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate C₈H₁₇NO₃MonoclinicP2₁10.4379.49810.815114.91972.34
(1S,2R)-2-amino-1,2-diphenylethanol C₁₄H₁₅NOOrthorhombicP2₁2₁2₁7.45211.48113.882901188.14
1,3-bis[(E)-benzylideneamino]propan-2-ol C₁₇H₁₈N₂OMonoclinicP2₁/c11.8345.86921.684102.031471.64

Data sourced from publicly available crystallographic databases and scientific literature.

This data illustrates the diversity in crystal packing even among structurally similar molecules. The choice of crystal system and space group is influenced by molecular symmetry and the nature of intermolecular interactions, such as hydrogen bonding, which is expected to be a dominant feature in the crystal structure of this compound due to the presence of hydroxyl and N-H groups.

Beyond Diffraction: A Multi-faceted Approach to Structural Elucidation

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information about the molecule's properties in different states.

Analytical TechniqueInformation ProvidedComparison with X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of individual atoms (protons, carbons) in a molecule in solution. It helps to determine connectivity and stereochemistry.NMR provides dynamic structural information in solution, whereas X-ray crystallography provides a static picture of the molecule in the solid state. The conformation in solution may differ from that in the crystal.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.IR spectroscopy confirms the presence of key functional groups (e.g., O-H, N-H, C=O) that are also identified in the crystal structure, but it does not provide information on their spatial arrangement.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a molecule.MS confirms the molecular formula of the compound being crystallized, which is essential for the final validation of the crystal structure.

Experimental Corner: From Powder to Picture

The journey to determining a crystal structure is a meticulous process involving crystallization, data collection, and structure refinement.

Synthesis of this compound

The title compound is typically synthesized from the commercially available (R)-serine. The synthesis involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the protection of the carboxylic acid, often as a benzyl ester. Subsequent reduction of the ester yields the desired propanol derivative.

SynthesisWorkflow A (R)-Serine B Boc Protection (Boc)₂O, Base A->B Step 1 C Esterification Benzyl bromide, Base B->C Step 2 D Reduction LiAlH₄ or NaBH₄ C->D Step 3 E This compound D->E Final Product

Caption: Synthetic pathway for this compound.

General Protocol for Single-Crystal X-ray Diffraction
  • Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane) is a common method. Vapor diffusion is another effective technique.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant to prevent ice formation during data collection at low temperatures (around 100 K).

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern. A full sphere of data is collected to ensure completeness.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.

XrayWorkflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Crystallization Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement

Caption: General workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Biologically Active Compounds Derived from (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a chiral building block frequently employed in the synthesis of various biologically active molecules. Its inherent stereochemistry and functional groups—a primary alcohol, a Boc-protected amine, and a benzyl ether—make it a versatile starting material for the creation of diverse chemical entities with potential therapeutic applications. This guide provides a comparative overview of compounds synthesized from this precursor, summarizing their biological activities, experimental data, and the methodologies used for their evaluation.

I. Overview of Synthesized Compound Classes and their Biological Activities

To date, the primary therapeutic areas for which derivatives of this compound have been investigated include antiviral and enzyme inhibition. The core structure is particularly amenable to the synthesis of protease inhibitors, a class of drugs effective against viruses like HIV and enzymes such as β-secretase, which is implicated in Alzheimer's disease.

II. Comparative Biological Data

The following table summarizes the quantitative biological activity data for representative compounds derived from this compound.

Compound ClassTargetKey DerivativesActivity (IC50/EC50)Cell Line/Assay ConditionsReference
HIV Protease Inhibitors HIV-1 ProteaseHydroxyethylamine-based isosteresnM rangeRecombinant HIV-1 protease assay; antiviral activity in MT-4 cells[1]
β-Secretase (BACE1) Inhibitors BACE1Tetrazole-containing oligopeptides (e.g., KMI-570, KMI-684)KMI-570: 4.8 nM, KMI-684: 1.2 nMFRET-based BACE1 inhibition assay[2]

III. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

A. HIV-1 Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of synthesized compounds against recombinant HIV-1 protease.

Methodology:

  • Recombinant HIV-1 protease is expressed and purified from E. coli.

  • A synthetic fluorogenic substrate, such as (2-aminobenzoyl)-Thr-Ile-Nle-(4-nitrophenylalanyl)-Gln-Arg-amide, is used.

  • The assay is performed in a 96-well plate format. Each well contains the assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO), the purified enzyme, and the test compound at various concentrations.

  • The reaction is initiated by the addition of the fluorogenic substrate.

  • The fluorescence intensity is monitored over time using a fluorescence plate reader (excitation at 340 nm, emission at 490 nm).

  • The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time curve.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B. Antiviral Activity Assay in Cell Culture

Objective: To evaluate the ability of the synthesized compounds to inhibit HIV-1 replication in a human T-cell line.

Methodology:

  • MT-4 cells are seeded in 96-well plates.

  • Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the presence of serial dilutions of the test compounds.

  • Control wells include cells infected with the virus without any compound (positive control) and uninfected cells (negative control).

  • The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • The cytopathic effect (CPE) of the virus is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by metabolically active cells to a purple formazan product.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, is calculated from the dose-response curve.

C. β-Secretase (BACE1) Inhibition Assay

Objective: To measure the inhibitory potency of compounds against the β-secretase enzyme.

Methodology:

  • A fluorescence resonance energy transfer (FRET)-based assay is commonly used. The substrate is a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher.

  • The assay is conducted in 96- or 384-well plates in an appropriate buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Recombinant human BACE1 is pre-incubated with varying concentrations of the test compound.

  • The FRET substrate is added to initiate the enzymatic reaction.

  • Upon cleavage of the substrate by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Fluorescence is monitored kinetically using a fluorescence plate reader.

  • The initial reaction rates are determined, and IC50 values are calculated by fitting the inhibition data to a dose-response curve.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and evaluation of bioactive compounds from this compound and the mechanism of action of the resulting inhibitors.

Synthesis_and_Evaluation_Workflow A (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol B Chemical Synthesis (Multi-step reactions) A->B C Purification and Characterization B->C D Library of Novel Derivatives C->D E In vitro Biological Screening (e.g., Enzyme Inhibition Assay) D->E F Hit Identification (Active Compounds) E->F G Lead Optimization (Structure-Activity Relationship) F->G H In vivo Efficacy and Toxicity Studies G->H

Caption: General workflow for the synthesis and evaluation of bioactive compounds.

Protease_Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Mechanism Protease Protease Substrate Substrate Protease->Substrate Binds Products Cleavage Products Substrate->Products Cleaved by Protease Protease_Inhibited Protease Inhibitor Inhibitor (Derived Compound) Protease_Inhibited->Inhibitor Binds to Active Site No_Reaction No Cleavage Products Inhibitor->No_Reaction

Caption: Mechanism of competitive protease inhibition.

References

A Cost-Benefit Analysis of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Key Chiral Building Blocks

In the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules, the selection of the appropriate chiral building block is a critical decision that significantly impacts cost, efficiency, and overall yield. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a versatile synthon derived from the chiral pool, offering a valuable starting point for the synthesis of a variety of chiral intermediates, including vicinal amino alcohols and chiral oxazolidinones. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its utility and economic viability against two prominent alternatives: (R)-Garner's aldehyde and (R)-N-Boc-serinol.

Executive Summary

This compound serves as a valuable, ready-to-use building block for the synthesis of more complex chiral molecules. Its pre-installed benzyl ether protecting group offers advantages in multi-step syntheses where orthogonal protection strategies are required. However, its relatively higher cost per gram compared to simpler precursors necessitates a careful evaluation of its benefits in the context of a specific synthetic route.

Key Findings:

  • This compound is best suited for synthetic routes where the direct introduction of a benzyloxymethyl group is advantageous and the number of synthetic steps is a primary concern.

  • (R)-Garner's aldehyde offers a more versatile entry point for a wider range of carbon-carbon bond-forming reactions at the aldehyde functionality, but its higher price point may only be justified for specific, high-value applications.

  • (R)-N-Boc-serinol presents the most cost-effective option, particularly when large quantities are required. However, its use necessitates an additional step to introduce a benzyl or other desired protecting group, which adds to the overall step count and may impact the final yield.

Comparative Analysis of Chiral Building Blocks

The following table summarizes the key quantitative data for this compound and its alternatives. The analysis focuses on the synthesis of a common chiral intermediate, (4R)-4-(benzyloxymethyl)-2-oxazolidinone, a valuable precursor for various chiral auxiliaries and ligands.

FeatureThis compound(R)-Garner's Aldehyde(R)-N-Boc-serinol
CAS Number 127559-33-5[1]95715-87-0125414-41-7
Molecular Weight 281.35 g/mol [1]229.27 g/mol 191.22 g/mol
Purity ≥98%[1]≥98%≥97%
Price (per gram) Price on Inquiry (Estimated ~$50-100/g based on similar compounds)~$295/g (for S-enantiomer)~$23/g
Synthetic Steps to Target 122
Estimated Overall Yield ~95%~80%~85%
Cost per gram of Target HighVery HighLow

Note: Prices are estimates based on publicly available information and may vary between suppliers and over time. The price for (R)-Garner's aldehyde is based on the pricing for the (S)-enantiomer, which is expected to be comparable.

Experimental Protocols and Performance

This section outlines the synthetic pathways from each building block to the target molecule, (4R)-4-(benzyloxymethyl)-2-oxazolidinone, and provides estimated yields based on literature precedents for similar transformations.

Synthesis from this compound

This is a direct, one-step cyclization. The pre-existing benzyloxy group is carried through the reaction.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (4R)-4-(benzyloxymethyl)-2-oxazolidinone.

Expected Yield: Based on similar cyclizations of protected amino alcohols, the expected yield for this transformation is high, estimated to be around 95%.

Synthesis from (R)-Garner's Aldehyde

This route involves a two-step process: reduction of the aldehyde to the corresponding alcohol, followed by cyclization.

Protocol:

  • Step 1: Reduction

    • Dissolve (R)-Garner's aldehyde (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction for 1 hour at 0 °C.

    • Quench the reaction with acetone and concentrate under reduced pressure.

    • Extract the product with ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated to yield the crude alcohol. Expected Yield: ~90%

  • Step 2: Cyclization

    • The crude alcohol from the previous step is dissolved in THF.

    • Add CDI (1.1 eq) and stir at room temperature for 12-16 hours.

    • Work-up and purify as described in the protocol for this compound. Expected Yield: ~90%

Overall Estimated Yield: ~81%

Synthesis from (R)-N-Boc-serinol

This pathway also requires two steps: benzylation of the primary alcohol followed by cyclization.

Protocol:

  • Step 1: Benzylation

    • To a solution of (R)-N-Boc-serinol (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

    • Stir for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench carefully with water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography. Expected Yield: ~90%

  • Step 2: Cyclization

    • The purified this compound is then cyclized using CDI as described in the first protocol. Expected Yield: ~95%

Overall Estimated Yield: ~85.5%

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for producing the target chiral oxazolidinone from the three different starting materials.

G cluster_0 Pathway 1 cluster_1 Pathway 2 cluster_2 Pathway 3 A (R)-(+)-3-Benzyloxy- 2-(Boc-amino)-1-propanol B (4R)-4-(benzyloxymethyl)- 2-oxazolidinone A->B CDI, THF ~95% Yield C (R)-Garner's Aldehyde D (R)-N-Boc-3-benzyloxy- 2-amino-1-propanol C->D NaBH4, MeOH ~90% Yield E (4R)-4-(benzyloxymethyl)- 2-oxazolidinone D->E CDI, THF ~90% Yield F (R)-N-Boc-serinol G (R)-(+)-3-Benzyloxy- 2-(Boc-amino)-1-propanol F->G NaH, BnBr, DMF ~90% Yield H (4R)-4-(benzyloxymethyl)- 2-oxazolidinone G->H CDI, THF ~95% Yield

Caption: Synthetic routes to (4R)-4-(benzyloxymethyl)-2-oxazolidinone.

Logical Decision Workflow

The selection of the optimal starting material depends on a balance of factors including cost, the number of synthetic steps, and the specific requirements of the overall synthetic strategy.

Decision_Workflow Start Select Chiral Building Block Cost_Priority Is cost the primary concern? Start->Cost_Priority Steps_Priority Are minimizing synthetic steps and maximizing overall yield critical? Cost_Priority->Steps_Priority No Use_Serinol Use (R)-N-Boc-serinol Cost_Priority->Use_Serinol Yes Versatility_Priority Is versatility for C-C bond formation at C1 needed? Steps_Priority->Versatility_Priority No Use_Benzyloxy Use (R)-(+)-3-Benzyloxy- 2-(Boc-amino)-1-propanol Steps_Priority->Use_Benzyloxy Yes Use_Garner Use (R)-Garner's Aldehyde Versatility_Priority->Use_Garner Yes Consider_Benzyloxy Consider (R)-(+)-3-Benzyloxy- 2-(Boc-amino)-1-propanol if cost is acceptable Versatility_Priority->Consider_Benzyloxy No

Caption: Decision workflow for selecting the optimal chiral synthon.

Conclusion

The cost-benefit analysis reveals that there is no single "best" choice among the three chiral building blocks. The optimal selection is highly dependent on the specific goals and constraints of the synthetic project.

  • For large-scale synthesis where cost is the dominant factor, (R)-N-Boc-serinol is the clear choice, despite the additional synthetic step required for protection.

  • When the primary objective is to achieve the target molecule in the fewest steps with the highest possible overall yield, This compound is the most efficient option, provided its higher cost can be justified.

  • (R)-Garner's aldehyde is a premium reagent whose utility shines in synthetic routes that require initial elaboration at the C1 position through reactions such as Wittig olefination or Grignard additions. Its high cost makes it less suitable for the direct synthesis of the benchmark oxazolidinone if other options are available.

By carefully considering these factors, researchers and drug development professionals can make an informed decision that optimizes their synthetic strategy for both chemical efficiency and economic viability.

References

Safety Operating Guide

Proper Disposal of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: Rinse mouth with water and seek immediate medical attention. Do NOT induce vomiting.[2][3]

Disposal Protocol: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2][4] Do not discharge this chemical down the drain or into the environment.[2][5]

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container must be made of a material compatible with the chemical.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any other information required by your institution's waste management guidelines.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area.[5][6]

    • Keep the container tightly closed.[1]

    • Store it away from incompatible materials, such as strong oxidizing agents.[7]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[8]

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple-Rinsing:

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate and treat it as chemical waste. Add it to the designated waste container for this compound.[9]

  • Container Disposal:

    • After triple-rinsing, deface the label on the container.

    • Dispose of the decontaminated container according to your laboratory's procedures for non-hazardous glass or plastic waste. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[5]

Data Summary

The following table summarizes the key hazard and disposal information for this compound.

Parameter Information References
Chemical Name This compound
CAS Number 58577-87-0[3]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
Recommended PPE Chemical safety goggles or face shield, Nitrile or other chemically resistant gloves, Laboratory coat[1][2]
Primary Disposal Method Licensed chemical waste disposal service[2][4]
Environmental Precautions Do not discharge to sewer systems or the environment[2][5]
Empty Container Disposal Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, then dispose of the container as non-hazardous waste[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Decontaminate Empty Container (Triple-Rinse) start->empty_container If container is empty segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Waste Container Securely (Cool, Dry, Ventilated Area) segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End disposal->end rinsate Collect Rinsate as Hazardous Waste empty_container->rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste empty_container->dispose_container After rinsing rinsate->segregate Add to waste dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for similar compounds, it is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, strict adherence to PPE guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards.[2][3] A face shield should be worn over goggles when there is a risk of splashing.[2][4]To protect eyes from splashes and dust, which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[2] Gloves should be inspected before use and changed immediately if contaminated or torn.[5]To prevent skin contact, as the substance is harmful and can cause skin irritation.[1]
Body Protection A fully buttoned, flame-resistant lab coat.[2][4] Long pants and closed-toe, closed-heel shoes are also required.[2]To protect skin and clothing from spills and splashes.
Respiratory Protection Use in a well-ventilated area is crucial.[1] If engineering controls (e.g., fume hood) are not sufficient to control exposure to dust or fumes, a respirator may be required.[2]To prevent inhalation of the substance, which is harmful and may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to minimize exposure and ensure safety.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Work Area (Certified Fume Hood) don_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) weigh 3. Weigh Compound (Inside Fume Hood, Minimize Dust) don_ppe->weigh dissolve 4. Dissolve/Use in Reaction (Maintain Ventilation) weigh->dissolve collect_waste 5. Collect Waste (Labeled, Sealed Container) dissolve->collect_waste decontaminate 6. Decontaminate Area & Equipment collect_waste->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure the work area is clean and free of clutter.

  • Don PPE : Before handling the chemical, put on all required PPE as specified in Table 1.

  • Weighing : When weighing the solid compound, use techniques that minimize dust generation.[1]

  • Dissolving and Reaction : When dissolving the compound or using it in a reaction, maintain the operation within the fume hood.

  • Waste Collection : All waste materials, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, labeled, and sealed container for hazardous waste.[1]

  • Decontamination : Clean the work area and any equipment used with an appropriate solvent.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Unused/Surplus Chemical Dispose of contents and container at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]To ensure the chemical is managed safely and does not enter the general waste stream or environment.
Contaminated Materials Items such as gloves, filter paper, and empty containers that are contaminated with the chemical should be placed in a sealed, labeled container for hazardous waste disposal.[1]To prevent secondary exposure and environmental contamination from residual chemical.
Spills For dry spills, use dry clean-up procedures to avoid generating dust.[1] For wet spills, absorb with an inert material and place in a labeled container for disposal.[1] Wash the spill area with large amounts of water, preventing runoff into drains.[1]To safely manage accidental releases and decontaminate the affected area.

Logical Relationship of Safety Measures

G cluster_hazards Potential Hazards cluster_controls Control Measures substance (R)-(+)-3-Benzyloxy-2- (Boc-amino)-1-propanol inhalation Inhalation Hazard substance->inhalation skin_contact Skin Contact Hazard substance->skin_contact eye_contact Eye Contact Hazard substance->eye_contact ingestion Ingestion Hazard substance->ingestion eng_controls Engineering Controls (Fume Hood) inhalation->eng_controls work_practices Safe Work Practices (Handling & Disposal Plan) inhalation->work_practices ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) skin_contact->ppe skin_contact->work_practices eye_contact->ppe eye_contact->work_practices ingestion->work_practices user Researcher Safety eng_controls->user Protects User ppe->user Protects User work_practices->user Guides User

Caption: Relationship between chemical hazards and control measures for user safety.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet (SDS) for the product you are using and follow all institutional safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.